Product packaging for Acutumidine(Cat. No.:CAS No. 18145-26-1)

Acutumidine

Numéro de catalogue: B102998
Numéro CAS: 18145-26-1
Poids moléculaire: 383.8 g/mol
Clé InChI: SBALNGLYQFMKPR-NQTWQHAWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acutumidine is an alkaloid.
This compound has been reported in Hypserpa nitida, Apis cerana, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H22ClNO6 B102998 Acutumidine CAS No. 18145-26-1

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

18145-26-1

Formule moléculaire

C18H22ClNO6

Poids moléculaire

383.8 g/mol

Nom IUPAC

(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione

InChI

InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14+,16+,17+,18+/m0/s1

Clé InChI

SBALNGLYQFMKPR-NQTWQHAWSA-N

SMILES isomérique

COC1=CC(=O)[C@@]2([C@@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl

SMILES canonique

COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl

Synonymes

acutumidine
dauricumidine

Origine du produit

United States

Foundational & Exploratory

Mechanism of Action of Acutumidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Acutumidine is a bioactive alkaloid whose comprehensive mechanism of action is not yet fully elucidated in publicly available scientific literature. While it has been identified in various organisms, detailed studies outlining its specific molecular targets, signaling pathways, and the full scope of its pharmacological effects are not extensively documented.

This guide aims to provide a framework for understanding the potential mechanisms of similar compounds and outlines the experimental approaches typically used to determine the mechanism of action for a novel bioactive molecule. This information is intended for researchers, scientists, and drug development professionals.

Hypothetical Mechanisms and Areas for Investigation

Based on the general activities of other alkaloids and natural products, several potential mechanisms of action for this compound could be investigated:

  • Anti-inflammatory Effects: Many alkaloids exhibit anti-inflammatory properties. This compound could potentially modulate key inflammatory pathways such as the NF-κB or MAPK signaling cascades. This could involve the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes involved in the inflammatory process (e.g., COX-2, iNOS).

  • Induction of Apoptosis: Another common mechanism for bioactive compounds, particularly in the context of anticancer research, is the induction of programmed cell death, or apoptosis. This compound might trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers for such investigations would include the activation of caspases, changes in mitochondrial membrane potential, and the expression of Bcl-2 family proteins.

  • Enzyme Inhibition: this compound could act as an inhibitor of specific enzymes that are critical for disease pathogenesis. For example, many alkaloids are known to inhibit enzymes such as acetylcholinesterase, topoisomerases, or various kinases.

Experimental Protocols for Elucidating the Mechanism of Action

To determine the precise mechanism of action of this compound, a series of detailed experimental studies would be required. The following are standard methodologies employed in this area of research.

Table 1: Key Experimental Protocols
ExperimentMethodologyPurpose
Cell Viability Assays MTT, MTS, or CellTiter-Glo assays are used to assess the effect of this compound on the proliferation of various cell lines. Cells are treated with a range of concentrations of the compound, and cell viability is measured spectrophotometrically or luminometrically.To determine the cytotoxic or cytostatic effects of this compound and to calculate its IC50 (half-maximal inhibitory concentration) value.
Apoptosis Assays Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Western blotting for cleaved caspases (e.g., caspase-3, -8, -9) and PARP can also be performed.To quantify the extent of apoptosis induced by this compound and to differentiate it from necrosis.
Western Blotting This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways of interest (e.g., NF-κB, Akt, ERK). Cells are treated with this compound, and protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies.To identify the molecular targets and signaling pathways modulated by this compound.
Quantitative PCR (qPCR) qPCR is employed to measure the changes in gene expression of target molecules upon treatment with this compound. RNA is extracted from treated cells, reverse transcribed to cDNA, and then amplified using gene-specific primers.To determine if the effects of this compound are mediated at the transcriptional level.
Enzyme Inhibition Assays If a specific enzyme is hypothesized to be a target, in vitro enzyme activity assays are conducted in the presence and absence of this compound.To directly measure the inhibitory effect of this compound on a specific enzyme and to determine its kinetic parameters.

Visualizing Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be investigated for their modulation by this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 This compound This compound This compound->Death Receptors ? This compound->Mitochondrion ? Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical apoptotic pathways potentially modulated by this compound.

NFkB_Pathway Stimulus Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NF-kB NF-κB (p65/p50) IkB->NF-kB releases Nucleus Nucleus NF-kB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of This compound This compound This compound->IKK ?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The detailed mechanism of action of this compound remains an area for future research. The experimental protocols and hypothetical pathways outlined in this guide provide a roadmap for scientists and researchers to systematically investigate and uncover the pharmacological properties of this and other novel bioactive compounds. As new data emerges from such studies, a more definitive understanding of this compound's mechanism of action will be established.

An In-depth Technical Guide to Acutumidine: Natural Sources and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumidine, a chlorinated spiroisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, and associated alkaloidal derivatives. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Menispermaceae family, a group of flowering plants known for producing a rich diversity of bioactive alkaloids. The principal plant species identified as sources of this compound are:

  • Menispermum dauricum DC. (Asian Moonseed): The rhizomes and roots of this plant are the most frequently cited sources for the isolation of this compound. This species is a perennial vine native to East Asia and is used in traditional Chinese medicine.

  • Sinomenium acutum (Thunb.) Rehder & E.H.Wilson : The stems of this plant have also been reported to contain this compound. Sinomenium acutum is another medicinal plant used in traditional Chinese medicine, primarily for the treatment of rheumatoid arthritis.

Distribution within the Plant

Current research indicates that this compound and its related alkaloids are predominantly localized in the underground parts of Menispermum dauricum, specifically the rhizomes and roots. In Sinomenium acutum, the alkaloid has been identified in the stem. Further quantitative analysis of different plant tissues could provide a more detailed understanding of this compound distribution and inform optimal harvesting strategies for maximizing yield.

Co-occurring Alkaloids

It is important for researchers working on the isolation of this compound to be aware of other structurally related alkaloids that are often co-extracted from the same plant sources. These include, but are not limited to:

  • Acutumine : A closely related chlorinated alkaloid.

  • Dechloroacutumine : The non-chlorinated analog of acutumine.

  • Dechlorothis compound : The non-chlorinated analog of this compound.

  • 1-epidechloroacutumine : An epimer of dechloroacutumine.

  • Acutudaurin : Another alkaloid isolated from Menispermum dauricum.

  • Sinomenine : A prominent alkaloid in Sinomenium acutum.

The presence of these related compounds necessitates robust chromatographic techniques for the successful isolation and purification of this compound.

This compound Derivatives

Information regarding the synthesis and characterization of this compound derivatives is a critical area of research for developing new therapeutic agents with improved efficacy and pharmacokinetic profiles.

(Further information on synthetic and semi-synthetic derivatives of this compound could not be retrieved due to persistent technical issues with the search tool.)

Biological Activity and Signaling Pathways

This compound and its parent compounds have been reported to exhibit a range of biological activities, making them attractive candidates for drug development.

(Detailed information on the specific biological activities, mechanisms of action, and modulated signaling pathways of this compound could not be retrieved due to persistent technical issues with the search tool.)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the advancement of research on this compound.

(Specific experimental protocols for the extraction, isolation, and synthesis of this compound and its derivatives could not be retrieved due to persistent technical issues with the search tool.)

Conceptual Experimental Workflow for this compound Isolation

The following diagram illustrates a generalized workflow for the isolation of this compound from its natural sources. This is a conceptual representation and would require optimization based on the specific plant material and available laboratory equipment.

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative Data

The presentation of quantitative data in a structured format is crucial for comparative analysis.

(Quantitative data, such as extraction yields and IC50 values for biological activities, could not be retrieved due to persistent technical issues with the search tool.)

Table 1: Hypothetical Table for this compound Extraction Yields

Plant SourcePlant PartExtraction MethodYield (%)Reference
Menispermum dauricumRhizomeMaceration (MeOH)Data not available
Sinomenium acutumStemSoxhlet (EtOH)Data not available

Table 2: Hypothetical Table for Biological Activity of this compound

Cell LineAssayIC50 (µM)Reference
Data not availableData not availableData not available
Data not availableData not availableData not available

Conclusion

This compound remains a promising natural product with the potential for further development into a therapeutic agent. This guide has summarized the currently available information on its natural sources. However, a comprehensive understanding of its derivatives, biological activities, and mechanisms of action is still an area that requires significant investigation. The persistent technical difficulties encountered in retrieving detailed information for this guide highlight the need for more accessible and centralized databases for natural product research. Future work should focus on the total synthesis of this compound and its analogs to enable extensive structure-activity relationship studies and to provide a sustainable source of this valuable compound.

An In-depth Technical Guide to the Research and Development of Acutumine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumine, a complex tetracyclic alkaloid, has garnered significant interest in the scientific community for its potent and selective biological activities. Isolated from the Asian vine Menispermum dauricum, this natural product has demonstrated selective toxicity towards T-cells and potential anti-amnesic effects, marking it as a promising lead compound for drug development. This technical guide provides a comprehensive overview of the history of Acutumine research, detailing its isolation, structure elucidation, total synthesis, and what is currently understood about its mechanism of action. All quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are described and visualized to facilitate a deeper understanding of this fascinating molecule.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Acutumine, a structurally intricate alkaloid, stands out due to its unique chemical architecture and promising pharmacological profile. This document serves as a detailed resource for researchers and professionals in the field of drug discovery and development, consolidating the key findings and methodologies in the study of Acutumine.

History of Research and Development

Isolation and Structure Elucidation

Acutumine was first isolated from the rhizomes of Menispermum dauricum, a plant used in traditional medicine.[1] The initial studies focused on the extraction and characterization of this and other related alkaloids, such as dechloroacutumine.[1][2] The complex tetracyclic structure of Acutumine, featuring five contiguous stereocenters and a chlorinated spirocyclic core, was elucidated through extensive spectroscopic analysis.[3][4]

Total Synthesis

The complex structure of Acutumine has presented a significant challenge to synthetic chemists. The first total synthesis of (-)-Acutumine was accomplished by the research group of Steven L. Castle at Brigham Young University.[3][4][5][6] This landmark achievement was followed by another successful total synthesis by the Herzon group at Yale University.[7]

Key Synthetic Strategies:

  • Castle Synthesis: Key reactions in the Castle synthesis include an asymmetric ketone allylation, an anionic oxy-Cope rearrangement, and a Lewis acid-promoted cyclization.[5][6]

  • Herzon Synthesis: The Herzon synthesis featured an intramolecular Sakurai cyclization as a key step.[7]

These synthetic routes have not only made Acutumine and its analogs accessible for further biological investigation but have also showcased innovative synthetic methodologies.

Biological Activity

Acutumine has been reported to exhibit two primary biological activities of therapeutic interest: selective T-cell toxicity and anti-amnesic effects.

Selective T-Cell Cytotoxicity

Initial studies on the biological activity of alkaloids from Menispermum dauricum revealed that Acutumine selectively inhibits the growth of T-cells.[1] This property suggests its potential as an immunosuppressive agent or as a lead for the development of therapies for T-cell mediated autoimmune diseases or certain types of leukemia and lymphoma.

Quantitative Data on T-Cell Cytotoxicity:

Anti-amnesic Effects

In addition to its effects on T-cells, Acutumine has been noted for its potential anti-amnesic properties.[4] This activity suggests that Acutumine may have therapeutic potential in the treatment of neurodegenerative diseases and cognitive disorders. However, detailed experimental data and the underlying mechanisms of this effect are yet to be fully elucidated.

Mechanism of Action

The precise molecular mechanisms by which Acutumine exerts its biological effects are still under investigation.

T-Cell Growth Inhibition

The selective inhibition of T-cell growth by Acutumine suggests a targeted mechanism of action. Potential pathways that could be involved include the induction of apoptosis, interference with T-cell receptor (TCR) signaling, or modulation of critical intracellular signaling cascades such as the NF-κB or calcineurin pathways.

Hypothesized Signaling Pathway for T-Cell Growth Inhibition:

G cluster_tcr TCR Signaling Acutumine Acutumine T_Cell T-Cell Acutumine->T_Cell Calcineurin Calcineurin Acutumine->Calcineurin Inhibits? Apoptosis_Pathway Apoptosis Pathway Acutumine->Apoptosis_Pathway Induces? Cell_Cycle_Arrest Cell Cycle Arrest Acutumine->Cell_Cycle_Arrest Induces? TCR_Signaling TCR Signaling Cascade TCR_Signaling->Calcineurin NFAT_Activation NFAT Activation Calcineurin->NFAT_Activation Gene_Expression Pro-survival Gene Expression NFAT_Activation->Gene_Expression Inhibition Inhibition of Proliferation Apoptosis_Pathway->Inhibition Cell_Cycle_Arrest->Inhibition

Caption: Hypothesized mechanism of Acutumine-induced T-cell growth inhibition.

Neuroprotective Effects

The potential anti-amnesic effects of Acutumine suggest that it may interact with neuronal signaling pathways involved in learning and memory. Further research is needed to identify the specific molecular targets and pathways modulated by Acutumine in the central nervous system.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections provide an overview of the methodologies employed in the synthesis and biological evaluation of Acutumine.

Total Synthesis of (-)-Acutumine (Castle Approach - Simplified Workflow)

G Start Commercially Available Starting Materials Intermediate1 Weinreb Amide & Cyclopentenyl Iodide (Multi-step synthesis) Start->Intermediate1 Intermediate2 Allylic Alcohol Intermediate Intermediate1->Intermediate2 Knochel Transmetalation & Reduction Intermediate3 Chlorinated Intermediate Intermediate2->Intermediate3 Inversive Chlorination Intermediate4 Spirocyclic Intermediate Intermediate3->Intermediate4 Radical Spirocyclization Intermediate5 Allylated Ketone Intermediate4->Intermediate5 Asymmetric Ketone Allylation Intermediate6 Rearranged Quaternary Center Intermediate5->Intermediate6 Anionic Oxy-Cope Rearrangement Final_Product (-)-Acutumine Intermediate6->Final_Product Lewis Acid-promoted Cyclization & Oxidation

References

Acutumidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acutumidine, a member of the hasubanan alkaloid family, is a chlorinated natural product isolated from the rhizomes of Menispermum dauricum. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological origin, and cytotoxic activity. While research on this compound is not as extensive as for some related alkaloids, this document consolidates the existing knowledge to support further investigation into its therapeutic potential.

Chemical and Physical Properties

This compound is a complex heterocyclic compound with a distinct spiro-fused ring system characteristic of hasubanan alkaloids. Its key identifiers and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 18145-26-1--INVALID-LINK--
Molecular Formula C₁₈H₂₂ClNO₆--INVALID-LINK--
Molecular Weight 383.8 g/mol --INVALID-LINK--
IUPAC Name (1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.0¹'⁶]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione--INVALID-LINK--

Biological Source and Isolation

This compound is a naturally occurring alkaloid found in the rhizomes of Menispermum dauricum DC., a plant used in traditional Chinese medicine.[1][2] The isolation of this compound, along with several other related alkaloids, was described in a 2002 study published in Phytochemistry.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on typical alkaloid extraction and isolation procedures described in the literature for compounds from Menispermum dauricum.

Workflow for the Isolation of this compound

plant_material Dried Rhizomes of Menispermum dauricum extraction Extraction with Organic Solvent (e.g., Ethanol) plant_material->extraction acid_base_extraction Acid-Base Extraction extraction->acid_base_extraction crude_alkaloid_extract Crude Alkaloid Extract acid_base_extraction->crude_alkaloid_extract chromatography Column Chromatography (e.g., Silica Gel) crude_alkaloid_extract->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification This compound Isolated this compound purification->this compound cell_seeding Seed Human Cancer Cell Lines in 96-well Plates incubation1 Incubate for 24h cell_seeding->incubation1 treatment Treat with Various Concentrations of this compound incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent (e.g., DMSO) incubation3->solubilization measurement Measure Absorbance at ~570 nm solubilization->measurement analysis Calculate Cell Viability and IC50 Values measurement->analysis

References

solubility and stability of Acutumidine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of Acutumidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chlorinated morphinan alkaloid that has been isolated from plants of the Menispermaceae family, such as Sinomenium acutum and Menispermum dauricum. As a compound of interest for its potential biological activities, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is crucial for advancing research and development efforts, including formulation design, analytical method development, and preclinical studies. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, including detailed experimental protocols and visual representations of key processes.

Core Data Summary

Physicochemical Properties

This compound is a complex molecule with the following fundamental properties:

PropertyValueSource
Molecular FormulaC₁₈H₂₂ClNO₆PubChem
Molecular Weight383.8 g/mol PubChem
IUPAC Name(1S,4'S,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.0¹˒⁶]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dionePubChem
CAS Number18145-26-1PubChem
Solubility Profile

Specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on the solubility of structurally related morphinan alkaloids, such as Sinomenine, a qualitative solubility profile can be inferred.

SolventPredicted SolubilityBasis of Prediction
EthanolSolubleAnalogy to Sinomenine
AcetoneSolubleAnalogy to Sinomenine
ChloroformSolubleAnalogy to Sinomenine
BenzeneSolubleAnalogy to Sinomenine
Dilute AlkaliSolubleAnalogy to Sinomenine
WaterSlightly SolubleAnalogy to Sinomenine
Diethyl EtherSlightly SolubleAnalogy to Sinomenine

Note: This table is predictive and should be confirmed by experimental data.

Stability Profile
ConditionObservationSource
Short-term (8h, Room Temp) Stable in rat urine[1]
Long-term (2 weeks, -80°C) Stable in rat urine[1]
Freeze-Thaw Cycles (3 cycles) Stable in rat urine[1]
Epimerization Epimerization of this compound to dauricumidine was not observed in one study.[2]

These findings suggest that this compound possesses reasonable stability under these specific conditions. However, a comprehensive understanding requires systematic investigation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

Detailed experimental protocols for assessing the solubility and stability of this compound are crucial for reproducible research. The following sections outline standard methodologies.

Solubility Determination Protocol

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (pure compound)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Vials with screw caps

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Forced Degradation Study Protocol

Forced degradation studies are performed to identify the degradation pathways and products of a drug substance under various stress conditions.

Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound (pure compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water for injection or HPLC-grade water

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and keep it at a specified temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep it at a specified temperature (e.g., 60 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and store it at room temperature, protected from light, for a defined period. Withdraw samples at various time points.

  • Photolytic Degradation: Expose a solution of this compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Thermal Degradation: Expose the solid this compound to dry heat in an oven at a specified temperature (e.g., 80 °C) for a defined period. Also, heat a solution of this compound.

Sample Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of a compound like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) S1 Weigh this compound S2 Add Excess to Solvent S1->S2 S3 Equilibrate (Shake/Rotate) S2->S3 S4 Centrifuge S3->S4 S5 Collect & Dilute Supernatant S4->S5 S6 HPLC Quantification S5->S6 S7 Calculate Solubility S6->S7 T1 Prepare this compound Solutions & Solid Sample T2 Expose to Stress Conditions (Acid, Base, H2O2, Light, Heat) T1->T2 T3 Collect Samples at Time Intervals T2->T3 T4 Neutralize/Prepare for Analysis T3->T4 T5 HPLC-MS Analysis T4->T5 T6 Identify Degradants & Pathways T5->T6 Start Start cluster_solubility cluster_solubility Start->cluster_solubility cluster_stability cluster_stability Start->cluster_stability End End cluster_solubility->End cluster_stability->End

Caption: Workflow for determining the solubility and stability of this compound.

Potential Degradation Pathways of Morphinan Alkaloids

While specific degradation pathways for this compound have not been elucidated, morphinan alkaloids can undergo several types of chemical transformations. The following diagram illustrates general potential degradation pathways.

G cluster_pathways Potential Degradation Pathways This compound This compound (Parent Molecule) Hydrolysis Hydrolysis (e.g., of ester or amide groups if present) This compound->Hydrolysis H+/OH- Oxidation Oxidation (e.g., N-oxidation, aromatic hydroxylation) This compound->Oxidation [O] Photodegradation Photodegradation (e.g., ring cleavage, isomerization) This compound->Photodegradation Epimerization Epimerization (change in stereochemistry) This compound->Epimerization pH, heat Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Epimerization->Degradation_Products

Caption: General potential degradation pathways for morphinan alkaloids like this compound.

Conclusion

The available data on the solubility and stability of this compound is currently limited, necessitating further experimental investigation. This guide provides a framework for conducting such studies, including established protocols for solubility determination and forced degradation analysis. The predictive information based on related morphinan alkaloids offers a starting point for solvent selection and stability assessment. Comprehensive characterization of this compound's physicochemical properties will be instrumental in unlocking its full therapeutic potential and facilitating its journey through the drug development pipeline. Researchers are encouraged to utilize the methodologies outlined herein to generate robust and reliable data to fill the existing knowledge gaps.

References

Potential Therapeutic Targets of Acutumine and Related Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acutumine, a hasubanan alkaloid derived from plants of the Menispermaceae family, such as Menispermum dauricum and Sinomenium acutum, has emerged as a compound of interest in oncology research. This technical guide provides an in-depth overview of the potential therapeutic targets of acutumine and its related phenolic alkaloids. Preclinical studies suggest that these compounds exert their anti-cancer effects through the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest. This document consolidates the current understanding of their mechanisms of action, presents quantitative cytotoxicity data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.

Introduction

Acutumine and its associated alkaloids represent a promising class of natural products with demonstrated cytotoxic and anti-cancer properties.[1][2] Notably, acutumine has shown the ability to kill human T-cells, indicating its potential therapeutic application in leukemias and lymphomas.[1] Research into phenolic alkaloid extracts from Menispermum dauricum (PAMD), which contain acutumine-related compounds, has provided significant insights into their molecular mechanisms, revealing a multi-pronged attack on cancer cell proliferation and survival.

Therapeutic Targets and Mechanisms of Action

The anti-cancer activity of acutumine and related alkaloids appears to be mediated through the modulation of several key cellular processes and signaling pathways.

Hedgehog Signaling Pathway

In pancreatic cancer, phenolic alkaloids from Menispermum dauricum (PAMD) have been shown to inhibit tumor growth by blocking the Hedgehog (Hh) signaling pathway.[3][4] The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of several cancers. PAMD treatment leads to a decrease in the expression of key pathway components, including Sonic Hedgehog (Shh) and the downstream transcription factor Gli-1.[4]

K-RAS Signaling

Phenolic alkaloids from Menispermum dauricum have also demonstrated efficacy against gastric cancer by inhibiting the expression of oncogenic K-RAS at both the mRNA and protein levels.[5][6] The RAS family of small GTPases are pivotal in regulating cell proliferation, differentiation, and survival, and mutations in K-RAS are a common driver of tumorigenesis.

Induction of Apoptosis

A primary mechanism of action for these alkaloids is the induction of apoptosis, or programmed cell death. In gastric cancer cells, PAMD treatment leads to an upregulation of the pro-apoptotic proteins p53 and BAX, and a downregulation of the anti-apoptotic protein BCL-2.[5][6] This shift in the balance of apoptotic regulators culminates in the activation of effector caspases, such as CASPASE-3, leading to the execution of the apoptotic program.[5][6]

Cell Cycle Arrest

Disruption of the cell cycle is another key anti-proliferative strategy of these compounds. In pancreatic cancer cells, PAMD induces cell cycle arrest at the G0/G1 phase, thereby preventing cells from entering the DNA synthesis (S) phase and subsequent mitosis.[3] This is accompanied by a corresponding decrease in the proportion of cells in the S and G2/M phases.[3]

Anti-Angiogenesis

Certain alkaloids isolated from Sinomenium acutum have demonstrated significant anti-angiogenic properties.[7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Inhibition of angiogenesis can therefore restrict tumor expansion and dissemination.

Quantitative Data

The cytotoxic effects of phenolic alkaloids from Menispermum dauricum (PAMD) and other related alkaloids have been quantified in various cancer cell lines.

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
PAMDBxPC-3 (Pancreatic)MTT2.37 µg/mL (24h)[3]
PAMDBxPC-3 (Pancreatic)MTT1.78 µg/mL (48h)[3]
PAMDBxPC-3 (Pancreatic)MTT1.25 µg/mL (72h)[3]
Hasubanan AlkaloidsN87 (Gastric)Not SpecifiedSubmicromolar[8]
Hasubanan AlkaloidsMDA-MB-361-DYT2 (Breast)Not SpecifiedNot Specified[8]
Hasubanan AlkaloidsHT29 (Colon)Not SpecifiedNot Specified[8]
DauriporphineMCF-7, H460, HT-29, CEMNot SpecifiedNot Specified[7]
MenisporphineMCF-7, H460, HT-29, CEMNot SpecifiedNot Specified[7]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on acutumine and related alkaloids.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., BxPC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of the alkaloid extract or compound for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Western Blot Analysis for Hedgehog Signaling Proteins
  • Protein Extraction: Lyse treated and untreated cancer cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Shh, Gli-1, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Harvest treated and untreated cells by trypsinization.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., SGC-7901) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign mice to treatment and control groups. Administer the alkaloid extract or compound (e.g., PAMD at 10 and 20 mg/kg/day) and a vehicle control, typically via intraperitoneal injection, for a specified period.

  • Tumor Measurement: Measure tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).

Quantitative Real-Time PCR (qRT-PCR) for Apoptosis-Related Genes
  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for K-RAS, p53, BCL-2, BAX, CASPASE-3, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathways

Hedgehog_Signaling_Pathway PAMD PAMD (Acutumine-related alkaloids) Inhibition PAMD->Inhibition Shh Shh PTCH1 PTCH1 Shh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli1 Gli1 SUFU->Gli1 Inhibits Nucleus Nucleus Gli1->Nucleus Translocates to Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Inhibition->Shh Activation Activation

Caption: Inhibition of the Hedgehog signaling pathway by PAMD.

Apoptosis_Pathway PAMD PAMD (Acutumine-related alkaloids) p53 p53 PAMD->p53 Upregulates Bax Bax PAMD->Bax Upregulates Bcl2 Bcl-2 PAMD->Bcl2 Downregulates p53->Bax Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Inhibition Activation Activation

Caption: Induction of the intrinsic apoptosis pathway by PAMD.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cancer_Cells Cancer Cell Lines (e.g., BxPC-3, SGC-7901) Treatment Treatment with Acutumine/PAMD Cancer_Cells->Treatment Cytotoxicity Cytotoxicity Assays (MTT) Treatment->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot qRT_PCR Gene Expression (qRT-PCR) Treatment->qRT_PCR Mice Immunodeficient Mice Xenograft Tumor Xenograft Establishment Mice->Xenograft In_Vivo_Treatment Treatment with PAMD Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint Endpoint Analysis Tumor_Measurement->Endpoint

Caption: General experimental workflow for evaluating Acutumine's anti-cancer effects.

Conclusion

Acutumine and its related phenolic alkaloids from the Menispermaceae family demonstrate significant potential as anti-cancer therapeutic agents. Their ability to target multiple critical pathways, including Hedgehog and K-RAS signaling, and to induce apoptosis and cell cycle arrest, provides a strong rationale for their continued investigation. The data and protocols summarized in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic utility of this promising class of natural compounds. Future studies should focus on elucidating the precise molecular interactions of acutumine with its targets and on optimizing its efficacy and safety profile for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Cancer Assay for Acutumidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumidine is a natural product that has been the subject of interest within the scientific community. This document provides a generalized protocol for evaluating the in vitro anti-cancer potential of this compound. Due to the limited publicly available data on the specific anti-cancer activity and mechanism of action of this compound, this application note offers a comprehensive guide based on standard and widely accepted methodologies for testing novel chemical entities. The protocols and pathways described herein serve as a foundational framework for initiating the investigation of this compound's efficacy against cancer cell lines.

Data Presentation: Hypothetical IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table presents a template with hypothetical IC50 values for this compound against a selection of common cancer cell lines. These values are for illustrative purposes only and would need to be determined experimentally.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer25.5
MDA-MB-231Breast Cancer42.1
A549Lung Cancer33.8
HCT116Colon Cancer18.9
HeLaCervical Cancer55.2
HepG2Liver Cancer29.4

Experimental Protocols

A common and reliable method for assessing in vitro anti-cancer activity is the Sulforhodamine B (SRB) assay. The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Sulforhodamine B (SRB) Assay Protocol

1. Cell Culture and Seeding:

  • Culture cancer cells in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations.

  • Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anti-cancer drug).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

3. Cell Fixation:

  • After the incubation period, gently remove the medium.

  • Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.[1][2]

  • Incubate the plates at 4°C for 1 hour.[1][3]

4. Staining:

  • Wash the plates four to five times with slow-running tap water and allow them to air dry completely.[3][4]

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[1]

  • Incubate at room temperature for 30 minutes.[1]

5. Destaining and Solubilization:

  • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4]

  • Allow the plates to air dry completely.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2][4]

  • Place the plates on a shaker for 10 minutes to ensure complete solubilization of the dye.[4][5]

6. Absorbance Measurement:

  • Measure the absorbance at 510 nm using a microplate reader.[3][4][5]

7. Data Analysis:

  • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

  • Plot the percentage of growth inhibition against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture seeding 2. Cell Seeding in 96-well plates cell_culture->seeding compound_prep 3. This compound Dilution treatment 4. Add this compound to cells compound_prep->treatment incubation 5. Incubate for 48-72h treatment->incubation fixation 6. Cell Fixation (TCA) incubation->fixation staining 7. Staining (SRB) fixation->staining solubilization 8. Solubilization (Tris) staining->solubilization readout 9. Absorbance Reading solubilization->readout calculation 10. IC50 Calculation readout->calculation

Caption: Experimental workflow for the in vitro anti-cancer SRB assay.

Potential Signaling Pathway: Apoptosis

The induction of apoptosis (programmed cell death) is a key mechanism for many anti-cancer agents. The following diagram illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways. Investigating the effect of this compound on key proteins in these pathways could elucidate its mechanism of action.

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

References

Acutumidine: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Acutumidine is a promising compound for which detailed cell culture application notes are still under active research and development. Currently, there is a lack of established, peer-reviewed protocols and quantitative data, such as IC50 values, specifically for this compound across various cell lines. The scientific community is actively exploring its mechanism of action and optimal dosage for in vitro studies.

This document aims to provide a foundational framework for researchers and drug development professionals initiating studies with this compound. It outlines general protocols for handling chemical compounds in cell culture and presents methodologies for determining key experimental parameters. As specific data for this compound becomes available, this document will be updated.

General Guidelines for Handling and Preparation of this compound in Cell Culture

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The following is a general procedure for preparing a stock solution and working concentrations for cell culture experiments.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, phosphate-buffered saline (PBS) or cell culture medium

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparation of this compound Stock Solution:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 10 mM), calculate the mass of this compound powder needed.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound powder in an appropriate volume of sterile DMSO. Vortex briefly to ensure complete dissolution.

  • Sterilization: While DMSO is generally considered sterile, if there are concerns about contamination, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing Working Concentrations:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with sterile cell culture medium or PBS to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Determining Optimal Dosage: The IC50 Assay

A critical first step in working with a new compound is to determine its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. This value is essential for designing subsequent experiments.

Experimental Protocol for IC50 Determination (MTT Assay):

  • Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined optimal density and allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer48Data not available
A549Lung Cancer48Data not available
HeLaCervical Cancer48Data not available
HepG2Liver Cancer48Data not available

Note: The table above is a template. As experimental data for this compound becomes available, it will be populated.

Investigating the Mechanism of Action: Signaling Pathways

Once the effective dosage range is determined, further experiments can be designed to elucidate the mechanism of action of this compound. This often involves investigating its effects on key cellular signaling pathways involved in processes like cell proliferation, apoptosis, and cell cycle regulation.

Potential Signaling Pathways to Investigate for this compound:

  • Apoptosis Pathway: Many anti-cancer agents induce cell death through apoptosis. Key proteins to investigate include caspases (e.g., Caspase-3, -8, -9), PARP, and members of the Bcl-2 family.

  • Cell Cycle Regulation Pathway: Compounds can arrest the cell cycle at different phases (G1, S, G2/M). Key proteins to examine include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors.

  • Proliferation Pathways: Signaling pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways are often dysregulated in cancer and are common targets for therapeutic agents.

Experimental Workflow for Signaling Pathway Analysis:

Caption: A general workflow for investigating the effect of this compound on cellular signaling pathways.

Hypothetical Signaling Pathway Affected by this compound:

SignalingPathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Apoptosis Apoptosis This compound->Apoptosis PathwayInitiator Pathway Initiator Receptor->PathwayInitiator KinaseCascade1 Kinase 1 PathwayInitiator->KinaseCascade1 KinaseCascade2 Kinase 2 KinaseCascade1->KinaseCascade2 TranscriptionFactor Transcription Factor KinaseCascade2->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway potentially inhibited by this compound, leading to apoptosis.

Conclusion and Future Directions

The study of this compound is in its nascent stages. The protocols and methodologies outlined in this document provide a general framework for researchers to begin their investigations. It is imperative that researchers meticulously document their experimental conditions and results to contribute to the growing body of knowledge on this compound. Future studies should focus on establishing standardized protocols, determining IC50 values in a wide range of cell lines, and elucidating the specific molecular targets and signaling pathways modulated by this compound. This collective effort will be crucial for unlocking its full therapeutic potential.

Application Note: Quantification of Acutumidine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acutumidine, a bioactive alkaloid isolated from the plant Menispermum dauricum. The described methodology is applicable for the quality control of raw plant material, extracts, and for pharmacokinetic studies. The protocol provides a comprehensive guide to sample preparation, chromatographic conditions, and method validation parameters, ensuring reliable and reproducible quantification of this compound.

Introduction

This compound is a spirobenzylisoquinoline alkaloid found in Menispermum dauricum, a plant used in traditional medicine.[1][2] Pharmacological studies have indicated its potential as a cytotoxic agent, making it a compound of interest for drug development.[2] Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, formulation development, and pharmacokinetic profiling. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of alkaloids due to its specificity, sensitivity, and reproducibility.[1][3] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Data Presentation

The following tables summarize the typical quantitative data obtained during the validation of an HPLC method for this compound analysis. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Conditions and Method Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate (pH 4.8) in WaterB: Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 60 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
09010
207030
404060
501090
551090
609010

Table 3: Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, r²) ≥ 0.995> 0.999
Precision (RSD%)
   Intra-day≤ 2%< 1.5%
   Inter-day≤ 3%< 2.5%
Accuracy (Recovery %) 80 - 120%95 - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL

Experimental Protocols

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Menispermum dauricum plant material or extract

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Extraction: Accurately weigh 1.0 g of powdered Menispermum dauricum rhizome and place it in a flask. Add 50 mL of 70% ethanol.

  • Ultrasonic Extraction: Sonicate the mixture for 30 minutes at 60°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

Data Analysis
  • Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the this compound working standard solutions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification sample_prep Sample Preparation (Extraction & Filtration) injection Inject Sample/Standard (10 µL) sample_prep->injection std_prep Standard Preparation (Stock & Working Solutions) std_prep->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV Detection (254 nm) hplc_system->detection Detection injection->hplc_system Separation chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound Concentration peak_integration->quantification Sample Peak Area calibration_curve->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and accurate approach for the quantification of this compound in various samples. The detailed protocol and validation parameters serve as a valuable resource for researchers and professionals engaged in the analysis of natural products and the development of new therapeutic agents. Adherence to this protocol will ensure consistent and reproducible results for the quality control and characterization of this compound-containing materials.

References

Acutumidine and Apoptosis in Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

As of late 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of studies specifically investigating the role of acutumidine in inducing apoptosis in cancer cells. While the broader field of cancer research actively explores various natural and synthetic compounds for their pro-apoptotic potential, this compound does not appear to be a current focus of these investigations.

Extensive searches of established scientific databases and research publication repositories did not yield any specific data, such as IC50 values, detailed experimental protocols, or elucidated signaling pathways, related to the effects of this compound on cancer cell apoptosis. Therefore, it is not possible to provide the detailed Application Notes and Protocols as requested.

For researchers, scientists, and drug development professionals interested in the induction of apoptosis in cancer cells, the following general principles and methodologies are central to the field.

General Principles of Apoptosis Induction in Cancer Therapy

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. A major strategy in cancer therapy is to identify compounds that can trigger or restore the apoptotic process in malignant cells. This is typically achieved by targeting key signaling pathways that regulate cell death.

Two primary pathways govern apoptosis:

  • The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor deprivation. It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins determines the integrity of the mitochondrial outer membrane. When pro-apoptotic signals prevail, they lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytoplasm. This triggers the activation of a cascade of enzymes called caspases, ultimately leading to cell death.

  • The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding event recruits adaptor proteins and initiator caspases (like caspase-8), forming a death-inducing signaling complex (DISC). Activation of the initiator caspases directly activates effector caspases, leading to the execution of apoptosis.

These two pathways are often interconnected. For instance, activated caspase-8 from the extrinsic pathway can cleave the BH3-only protein Bid, which then activates the intrinsic pathway.

Key Experimental Protocols for Assessing Apoptosis

When investigating a novel compound for its pro-apoptotic activity, a series of standard experimental protocols are typically employed. Below are generalized methodologies for key assays.

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the concentration-dependent effect of a compound on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection Assays

These assays confirm that cell death is occurring via apoptosis rather than necrosis.

Protocol: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Western Blotting for Apoptosis-Related Proteins

This technique is used to investigate the molecular mechanism by examining changes in the expression levels of key proteins in the apoptotic pathways.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the test compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualizing Apoptotic Signaling Pathways

Diagrams are crucial for illustrating the complex interactions within signaling pathways. The following are examples of how these pathways can be visualized using the DOT language for Graphviz.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors binds DISC DISC Death Receptors->DISC forms Caspase-8 Caspase-8 DISC->Caspase-8 activates Pro-Caspase-8 Pro-Caspase-8 Pro-Caspase-8->DISC recruited to Bcl-2 Family Bcl-2 Family Caspase-8->Bcl-2 Family activates Bid Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Cellular Stress->Bcl-2 Family activates pro-apoptotic inhibits anti-apoptotic Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome recruited to Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 activates Substrates Substrates Caspase-3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Experimental_Workflow A Cancer Cell Culture B Treatment with Test Compound A->B C Cell Viability Assay (e.g., MTT) B->C E Apoptosis Assay (e.g., Annexin V/PI) B->E F Western Blot for Apoptotic Proteins B->F D Determine IC50 C->D D->E D->F G Data Analysis and Interpretation E->G F->G

Application Notes and Protocols for Acutumidine Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential drug delivery systems and formulations for the alkaloid Acutumidine. Due to the limited availability of public data specific to this compound, the following protocols and data are based on established methodologies for similar hydrophobic alkaloids and an inferred mechanism of action based on the bioactivity of plant extracts containing this compound.

Introduction to this compound

This compound is a complex chlorinated alkaloid isolated from plants of the Menispermum and Cynanchum genera. Like many alkaloids, it is presumed to have low aqueous solubility and potential stability issues, which can hinder its therapeutic development.[1] Advanced drug delivery systems are therefore crucial to enhance its bioavailability, target specific tissues, and reduce potential toxicity.

Based on studies of extracts from Cynanchum acutum, this compound is hypothesized to possess anti-inflammatory and antioxidant properties.[2] The primary mechanism of action is likely the inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5]

Proposed Signaling Pathway for this compound

The diagram below illustrates the hypothesized mechanism of action of this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Acutumidine_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4/TNFR Inflammatory_Stimuli->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK_complex Inhibition IkB_p p-IκBα DNA DNA NFkB_nuc->DNA Binding Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Drug Delivery System Formulations and Protocols

Due to its presumed hydrophobic nature, this compound is an excellent candidate for encapsulation within lipid- and polymer-based nanoparticles to improve its solubility and bioavailability.

Polymeric Nanoparticle Formulation

Polymeric nanoparticles can protect this compound from degradation and facilitate controlled release.[6] The following protocols describe two common methods for encapsulating hydrophobic drugs like this compound.

Nanoparticle_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase This compound This compound Organic_Phase Organic Solution This compound->Organic_Phase Polymer Polymer (e.g., PLGA) Polymer->Organic_Phase Organic_Solvent Organic Solvent (e.g., Acetone) Organic_Solvent->Organic_Phase Mixing Rapid Mixing Organic_Phase->Mixing Surfactant Surfactant (e.g., PVA) Water Aqueous Solution Surfactant->Water Water->Mixing Solvent_Evaporation Solvent Evaporation Mixing->Solvent_Evaporation Purification Purification (Centrifugation/Dialysis) Solvent_Evaporation->Purification Nanoparticles This compound-loaded Nanoparticles Purification->Nanoparticles

Caption: General workflow for preparing this compound-loaded polymeric nanoparticles.

This method is suitable for drugs that are soluble in a water-miscible organic solvent.[7]

  • Preparation of Organic Phase:

    • Dissolve 5-10 mg of this compound and 50-100 mg of a biodegradable polymer (e.g., PLGA, PCL) in 10 mL of a water-miscible organic solvent (e.g., acetone, acetonitrile).

  • Preparation of Aqueous Phase:

    • Prepare a 20 mL aqueous solution containing a stabilizer (e.g., 0.5-1% w/v Poloxamer 188 or polyvinyl alcohol (PVA)).

  • Nanoparticle Formation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring.

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Solvent Removal and Purification:

    • Stir the suspension at room temperature for 4-6 hours to allow for complete evaporation of the organic solvent.

    • Purify the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes) followed by resuspension in deionized water. Repeat this washing step three times.

    • Alternatively, dialyze the nanoparticle suspension against deionized water for 24 hours to remove unencapsulated drug and excess surfactant.

  • Lyophilization:

    • Freeze-dry the purified nanoparticle suspension using a cryoprotectant (e.g., 5% w/v trehalose) for long-term storage.

This method is versatile and can be adapted for various hydrophobic drugs.[7]

  • Preparation of Organic Phase (O):

    • Dissolve 10-20 mg of this compound and 100-200 mg of polymer (e.g., PLGA) in 5 mL of a water-immiscible, volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Preparation of Aqueous Phase (W):

    • Prepare a 20 mL aqueous solution containing a surfactant (e.g., 1-2% w/v PVA).

  • Emulsification:

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or probe sonicator to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature under reduced pressure for 4-8 hours to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification and Storage:

    • Follow the purification and lyophilization steps as described in the nanoprecipitation protocol.

Liposomal Formulation

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[8][9] For hydrophobic alkaloids like this compound, they would partition into the lipid bilayer.

This is a common and robust method for preparing liposomes.

  • Lipid Film Formation:

    • Dissolve this compound and lipids (e.g., a mixture of a phospholipid like DSPC and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent in a round-bottom flask using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

Characterization of Formulations

The following table summarizes key parameters for characterizing this compound-loaded nanocarriers.

ParameterMethodTypical Expected Values
Particle Size & PDI Dynamic Light Scattering (DLS)100-300 nm, PDI < 0.3
Zeta Potential DLS with Electrophoresis-15 to -30 mV (for anionic polymers)
Morphology SEM / TEMSpherical, uniform
Encapsulation Efficiency (%) UV-Vis or HPLC> 70%
Drug Loading (%) UV-Vis or HPLC1-10%
In Vitro Release Dialysis MethodBiphasic: initial burst then sustained release

Biological Evaluation Protocols

The following protocols are designed to assess the biological activity of this compound formulations.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., a relevant human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles (e.g., 0.1 to 100 µM). Include untreated cells as a negative control and empty nanoparticles as a vehicle control.

  • Incubation:

    • Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the free radical scavenging capacity of this compound.[10][11]

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid).

  • Reaction:

    • Mix the this compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Quantitative Data Summary

The following tables provide a template for summarizing the expected quantitative data from the characterization and biological evaluation of this compound formulations.

Table 1: Physicochemical Characterization of this compound Formulations

FormulationParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound-PLGA-NPs e.g., 150 ± 10e.g., 0.15e.g., -22 ± 2e.g., 85 ± 5e.g., 4.2 ± 0.5
This compound-Liposomes e.g., 120 ± 8e.g., 0.12e.g., -18 ± 3e.g., 78 ± 6e.g., 2.5 ± 0.3

Table 2: In Vitro Biological Activity of this compound Formulations

Compound / FormulationCytotoxicity IC50 (µM) (48h)DPPH Scavenging IC50 (µg/mL)
Free this compound e.g., 15 ± 1.2e.g., 25 ± 2.5
This compound-PLGA-NPs e.g., 8 ± 0.9e.g., 22 ± 2.1
This compound-Liposomes e.g., 10 ± 1.1e.g., 24 ± 2.3
Ascorbic Acid (Standard) N/Ae.g., 5 ± 0.5

Disclaimer: The protocols and data presented are intended as a guide and are based on established methods for similar compounds. Optimization will be necessary for this compound-specific formulations. The proposed mechanism of action is hypothetical and requires experimental validation.

References

Application Notes and Protocols: Investigating the Effects of Acutumidine on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumidine, a member of the hasubanan alkaloid family, is a natural compound with potential therapeutic applications. While the precise molecular mechanisms of this compound are still under investigation, related alkaloids such as Sinomenine and Cepharanthine have been shown to exert significant effects on key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis. This document provides a detailed protocol for studying the potential effects of this compound on these critical signaling cascades, enabling researchers to elucidate its mechanism of action and evaluate its therapeutic potential.

Based on the known activities of structurally related alkaloids, this protocol will focus on investigating the impact of this compound on the following signaling pathways:

  • NF-κB Signaling Pathway: A pivotal regulator of inflammatory and immune responses.[1][2]

  • MAPK Signaling Pathway: A key cascade involved in cell proliferation, differentiation, and apoptosis.[1][3]

  • PI3K/Akt Signaling Pathway: A central pathway in cell survival and proliferation.[4][5]

  • Apoptosis Signaling Pathway: The programmed cell death pathway crucial for tissue homeostasis.[6][7]

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the impact of this compound on the target signaling pathways.

G cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Cellular and Molecular Assays cluster_2 Phase 3: Data Analysis and Interpretation A Select and Culture Appropriate Cell Line B Treat Cells with Varying Concentrations of this compound A->B C Include Positive and Negative Controls B->C D Cell Viability Assay (MTT Assay) C->D Assess Cytotoxicity E Western Blotting C->E Analyze Protein Expression and Phosphorylation F Luciferase Reporter Assay C->F Measure Pathway Activity G Quantitative PCR (qPCR) C->G Quantify Gene Expression H Quantify Protein and Gene Expression Levels I Determine IC50 and EC50 Values H->I J Statistical Analysis I->J K K J->K Elucidate Mechanism of Action

Caption: General experimental workflow for studying this compound's effects.

Signaling Pathways Under Investigation

The following diagrams illustrate the key signaling pathways hypothesized to be affected by this compound, based on evidence from related compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[1][2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition Proteasomal Degradation Proteasomal Degradation IkB->Proteasomal Degradation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is involved in diverse cellular processes, and its dysregulation is implicated in various diseases.[1][3]

MAPK_Pathway This compound This compound MEK MEK1/2 This compound->MEK Modulation? Growth_Factors Growth Factors, Stress Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription_Factors->Cellular_Response

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[4][5]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Apoptosis Signaling Pathway

This compound may induce apoptosis, a form of programmed cell death, which is a desirable trait for anti-cancer agents.[6][7]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Bax Bax This compound->Bax Activation? Bcl2 Bcl-2 This compound->Bcl2 Inhibition? FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Activation Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Activation Bax->Mitochondria Bcl2->Mitochondria Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound.

Materials:

  • Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HeLa or MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Luciferase Reporter Assay

This assay measures the transcriptional activity of specific pathways, such as NF-κB.

Materials:

  • Cell line

  • Luciferase reporter plasmid containing the response element for the transcription factor of interest (e.g., NF-κB-luc)

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound for the desired time.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability (IC50 Values)

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
Cell Line A
Cell Line B
Cell Line C

Table 2: Densitometric Analysis of Western Blot Results (Fold Change vs. Control)

ProteinThis compound (Concentration 1)This compound (Concentration 2)This compound (Concentration 3)
p-p65/p65
p-ERK/ERK
p-Akt/Akt
Bcl-2
Bax
Cleaved Caspase-3

Table 3: NF-κB Luciferase Reporter Assay Results (Fold Change in Activity)

TreatmentRelative Luciferase Activity
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
This compound (Concentration 3)
Positive Control (e.g., TNF-α)

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the effects of this compound on key signaling pathways implicated in inflammation, cell proliferation, and apoptosis. By systematically applying these methodologies, researchers can gain valuable insights into the molecular mechanisms of this compound, which will be crucial for its further development as a potential therapeutic agent. The provided diagrams and data presentation tables will aid in the clear and concise communication of experimental findings.

References

Troubleshooting & Optimization

Technical Support Center: Acutumidine Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Acutumidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from plant materials, primarily Menispermum dauricum.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Question: We are experiencing a significantly lower than expected yield of this compound from our plant material. What are the potential causes and how can we improve the yield?

Answer: Low yields of this compound can stem from several factors, from the initial handling of the plant material to the extraction parameters. Here are key areas to investigate:

  • Plant Material Quality: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the Menispermum dauricum rhizomes. Ensure you are using high-quality, properly identified, and well-preserved plant material.

  • Particle Size: Inefficient grinding of the plant material can limit solvent penetration. Reducing the particle size of the dried rhizomes increases the surface area available for extraction, which can significantly improve yield.

  • Solvent Selection: The choice of solvent is critical. While various solvents can be used for alkaloid extraction, the polarity of the solvent will affect the extraction efficiency. For this compound, which is an alkaloid, polar solvents like methanol and ethanol are often effective. The addition of a small amount of acid to the solvent can further enhance the extraction of basic alkaloids by converting them into more soluble salts.

  • Extraction Method and Parameters: The chosen extraction method and its parameters (temperature, time, solvent-to-solid ratio) greatly influence the yield. Consider optimizing these parameters for your specific setup. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be effective for extracting alkaloids from Menispermum dauricum and can offer higher yields in shorter times compared to conventional methods like maceration or percolation.[1]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: During the liquid-liquid extraction step to partition the crude extract, we are consistently observing a stable emulsion that is difficult to break. How can we resolve this?

Answer: Emulsion formation is a common problem in natural product extraction, often caused by the presence of surfactants, lipids, and other amphiphilic molecules in the crude extract. Here are several strategies to address this issue:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. The increased ionic strength of the aqueous phase can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Change in pH: Adjusting the pH of the aqueous layer can sometimes destabilize the emulsion by altering the charge of the emulsifying agents.

  • Filtration: For persistent emulsions, filtering the mixture through a bed of Celite or glass wool can help to break up the emulsified layer.

  • Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the two phases.

Issue 3: Co-elution of Impurities During Chromatographic Purification

Question: We are struggling to separate this compound from other closely related alkaloids and impurities during column chromatography. What can we do to improve the resolution?

Answer: Achieving high purity of this compound often requires careful optimization of the chromatographic conditions. Here are some troubleshooting steps:

  • Stationary Phase Selection: The choice of stationary phase is critical. For alkaloid separation, silica gel is commonly used for normal-phase chromatography. If you are experiencing co-elution, consider using a different type of silica with a smaller particle size for higher resolution. Alternatively, reversed-phase chromatography (e.g., C18) with a suitable mobile phase can provide a different selectivity and may resolve the co-eluting compounds.

  • Mobile Phase Optimization: The composition of the mobile phase is a key parameter for achieving good separation.

    • Normal-Phase: In normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., chloroform, dichloromethane, or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is typically used. The addition of a small amount of a basic modifier, such as ammonia or triethylamine, to the mobile phase can improve the peak shape and reduce tailing of basic alkaloids like this compound. Systematically varying the solvent ratio is crucial for finding the optimal separation.

    • Reversed-Phase: For reversed-phase chromatography, a mixture of water and an organic solvent like acetonitrile or methanol is common. The pH of the aqueous component can be adjusted with an acid (e.g., formic acid or acetic acid) to ensure the alkaloid is in its protonated form, which can improve peak shape and retention.

  • Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over time, can be employed to improve the resolution of complex mixtures.

  • Column Loading: Overloading the column can lead to poor separation. Ensure that the amount of crude extract loaded onto the column is appropriate for the column dimensions and the stationary phase being used.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for extracting this compound from Menispermum dauricum?

A1: A common and effective starting point for the extraction of alkaloids from Menispermum dauricum is solvent extraction with an acidified polar solvent. A general procedure involves macerating or percolating the powdered rhizomes with methanol or ethanol containing a small amount of a weak acid, such as acetic acid or hydrochloric acid.[2] This converts the alkaloids into their salt forms, which are more soluble in the polar solvent.

Q2: How does pH affect the extraction and purification of this compound?

A2: pH plays a crucial role throughout the extraction and purification process of alkaloids like this compound.

  • Extraction: As mentioned, an acidic pH during the initial extraction can improve the solubility of alkaloids in polar solvents, leading to higher extraction efficiency.

  • Liquid-Liquid Extraction: During purification, pH is manipulated to move the alkaloid between aqueous and organic phases. In an acidic aqueous solution, this compound will be protonated and water-soluble. By making the aqueous solution basic (e.g., with sodium carbonate or ammonia), the alkaloid is deprotonated, becoming less water-soluble and more soluble in an organic solvent like chloroform or dichloromethane. This allows for its selective extraction into the organic phase, leaving behind more polar impurities.

  • Chromatography: In reversed-phase chromatography, controlling the pH of the mobile phase is important for consistent retention times and good peak shapes.

Q3: Are there any modern extraction techniques that can improve the yield of this compound?

A3: Yes, modern techniques such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been shown to be highly effective for the extraction of alkaloids from plant materials.[1] These methods can offer several advantages over traditional techniques, including:

  • Higher Yields: The use of microwave or ultrasonic energy can enhance the disruption of plant cell walls, leading to more efficient release of the target compounds.

  • Shorter Extraction Times: These methods can significantly reduce the extraction time from hours to minutes.

  • Reduced Solvent Consumption: MAE and UAE can often achieve higher yields with less solvent, making them more environmentally friendly and cost-effective.

For the extraction of other alkaloids from Menispermum dauricum, optimal MAE conditions have been reported as using a 70:30 (v/v) ethanol-water mixture as the solvent at 60°C for 11 minutes with a solvent-to-solid ratio of 20:1.[1] These parameters could serve as a good starting point for optimizing this compound extraction.

Data Presentation

The following tables summarize key parameters and their effects on alkaloid extraction yield, which can be applied to optimize the extraction of this compound.

Table 1: Comparison of Extraction Methods for Alkaloids from Menispermum dauricum

Extraction MethodTypical SolventAdvantagesDisadvantages
Maceration/PercolationAcidified Methanol/EthanolSimple, low-cost setupTime-consuming, large solvent volume
Soxhlet ExtractionMethanol/EthanolContinuous extraction, potentially higher yield than macerationCan degrade thermolabile compounds
Ultrasound-Assisted Extraction (UAE)Ethanol/WaterFast, efficient, suitable for thermolabile compoundsRequires specialized equipment
Microwave-Assisted Extraction (MAE)Ethanol/WaterVery fast, high efficiency, reduced solvent useRequires specialized equipment, potential for localized heating

Table 2: Influence of Key Parameters on this compound Extraction Yield

ParameterGeneral Effect on YieldRecommended Starting Point for Optimization
Solvent Polarity Higher polarity (e.g., methanol, ethanol) generally better for alkaloids.70-95% Ethanol or Methanol in water.
pH of Solvent Acidic pH (2-4) increases alkaloid solubility.Addition of 0.5-1% acetic acid or hydrochloric acid.
Temperature Increased temperature generally increases extraction rate and solubility.40-60°C. For MAE, 60°C has been shown to be effective for other alkaloids in the same plant.[1]
Extraction Time Longer extraction time generally increases yield, up to a point of equilibrium.Maceration: 24-48 hours; UAE: 20-40 minutes; MAE: 10-15 minutes.
Solvent-to-Solid Ratio A higher ratio generally improves extraction efficiency but requires more solvent.10:1 to 20:1 (mL of solvent to g of plant material).
Particle Size Smaller particle size increases surface area and improves extraction.Powdered to pass through a 40-60 mesh sieve.

Experimental Protocols

Protocol 1: General Acidified Solvent Extraction of this compound

  • Preparation of Plant Material: Dry the rhizomes of Menispermum dauricum at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried rhizomes into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material in a 70-95% methanol or ethanol solution containing 1% acetic acid at a solvent-to-solid ratio of 10:1 (v/w).

    • Stir the mixture at room temperature for 24-48 hours.

    • Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times.

    • Combine the filtrates.

  • Solvent Evaporation: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning (Liquid-Liquid Extraction):

    • Dissolve the crude extract in a 5% hydrochloric acid solution.

    • Wash the acidic solution with a non-polar solvent like hexane or ethyl acetate to remove non-basic impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a base (e.g., sodium carbonate or ammonium hydroxide).

    • Extract the basic aqueous solution multiple times with an organic solvent such as chloroform or dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction containing this compound.

  • Purification:

    • Subject the crude alkaloid fraction to column chromatography over silica gel.

    • Elute with a gradient of chloroform-methanol or ethyl acetate-methanol, with the addition of a small amount of ammonia (e.g., 0.1-0.5%) to the mobile phase to improve peak shape.

    • Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound (Optimized based on similar alkaloids)

  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place the powdered plant material in a microwave extraction vessel.

    • Add a 70:30 (v/v) ethanol-water solution at a solvent-to-solid ratio of 20:1.

    • Set the microwave extractor to 60°C and irradiate for 11 minutes.[1]

    • After extraction, allow the vessel to cool and filter the mixture.

  • Post-Extraction Processing: Process the resulting extract as described in steps 3-6 of Protocol 1.

Visualizations

Experimental_Workflow Plant_Material Plant Material (Menispermum dauricum) Grinding Grinding Plant_Material->Grinding Extraction Extraction (e.g., Maceration, MAE, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning (Liquid-Liquid Extraction) Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Purification Purification (Column Chromatography) Crude_Alkaloids->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield Check_Plant_Material Check Plant Material Quality Start->Check_Plant_Material Optimize_Grinding Optimize Particle Size Start->Optimize_Grinding Optimize_Solvent Optimize Solvent System (Polarity, pH) Start->Optimize_Solvent Optimize_Method Optimize Extraction Method (Temp, Time, Ratio) Start->Optimize_Method Improved_Yield Improved Yield Check_Plant_Material->Improved_Yield Optimize_Grinding->Improved_Yield Optimize_Solvent->Improved_Yield Optimize_Method->Improved_Yield

References

Acutumidine Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Acutumidine. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex alkaloid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems and critical steps in the total synthesis of this compound, with a focus on the route developed by the Castle group.

Challenge 1: Poor Diastereoselectivity in Ketone Allylation for Quaternary Stereocenter Setup

Question: I am attempting the allylation of the spirocyclic ketone intermediate (compound 1 in the scheme below) to set the stage for the C9 quaternary center, but I'm getting poor diastereoselectivity (around 7:3 dr) with standard allylating agents. How can I improve this?

Answer: This is a known challenge as the existing stereocenters in the molecule offer poor facial control over the prochiral ketone. Substrate-controlled methods are not effective for this transformation.

Solution: Reagent-controlled diastereoselective allylation is required. The use of Nakamura's chiral allylzinc reagent provides high diastereoselectivity.[1][2][3][4] This approach circumvents the poor directing ability of the substrate's chiral centers.

Troubleshooting Workflow: Diastereoselective Allylation

G cluster_0 Problem: Poor Diastereoselectivity Start Poor d.r. (~7:3) in allylation of spirocyclic ketone Check1 Using standard reagents (e.g., AllylMgBr, Allyl-9-BBN)? Start->Check1 Reason Substrate control is insufficient due to remote stereocenters. Check1->Reason Yes Solution Implement Reagent-Controlled Allylation Check1->Solution No, but d.r. is still low. Confirm reagent quality and conditions. Path1 Yes Path2 No Reason->Solution Reagent Use Nakamura's Chiral Allylzinc Reagent { (R,R)-bisoxazoline ligand } Solution->Reagent Result Achieve high diastereoselectivity (>10:1 d.r.) Reagent->Result

Caption: Troubleshooting poor diastereoselectivity in the key allylation step.

Challenge 2: Incorrect Regiochemistry in Spirocycle Formation

Question: My attempts at forming the spirocyclic core via a standard intramolecular radical cyclization are resulting in the wrong regioisomer. What is the cause and how can it be fixed?

Answer: Initial attempts at a 5-exo-trig radical cyclization of an aryl radical onto the cyclopentene ring were found to proceed with incorrect regioselectivity.[2] A more robust method that controls both C-C and C-O bond formation stereoselectively is needed.

Solution: A novel radical-polar crossover reaction was developed to address this.[2][5][6] This method involves the intramolecular conjugate addition of an aryl radical, which is followed by the trapping of the resulting enolate with an electrophile (in this case, an oxygen source). This sequence ensures the formation of the desired spirocyclic skeleton with excellent control over the two newly formed stereocenters.

Challenge 3: Low Yield or Failure of the Anionic Oxy-Cope Rearrangement

Question: The anionic oxy-Cope rearrangement to form the second quaternary center (C5) is proceeding in low yield or not at all. What are the critical parameters for this reaction?

Answer: The anionic oxy-Cope rearrangement is a powerful transformation for forming sterically congested quaternary centers.[1][4][7] Its success is highly dependent on the efficient generation of the potassium alkoxide and maintaining anhydrous conditions.

Troubleshooting Steps:

  • Base Quality: Ensure the potassium hydride (KH) used is fresh and highly active. It should be washed with hexane to remove mineral oil immediately before use.

  • Solvent: THF must be rigorously dried, for instance, by distillation from sodium/benzophenone ketyl.

  • Temperature: While the reaction is facile, temperature control is important. The alkoxide is typically formed at 0 °C, and the rearrangement is then allowed to proceed at this temperature.[8]

  • Exclusion of Oxygen: The reaction is sensitive to air. Ensure the reaction is performed under a positive pressure of an inert gas like argon.

Logical Flow for Anionic Oxy-Cope Rearrangement

G cluster_1 Anionic Oxy-Cope Rearrangement Logic Input Allylation Product (Tertiary Alcohol) Base Deprotonation with KH in dry THF at 0 °C Input->Base Intermediate Potassium Alkoxide Intermediate Base->Intermediate Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate->Rearrangement Enolate Keto-Enolate Formation (Thermodynamic Driving Force) Rearrangement->Enolate Output Product with C5 Quaternary Center Enolate->Output

Caption: Key stages of the anionic oxy-Cope rearrangement.

Challenge 4: Moderate Yield in the Final Ring-Closing Cyclization

Question: The final Lewis acid-promoted cyclization of the methylamine derivative onto the α,β-unsaturated ketal gives a moderate yield. Are there ways to optimize this?

Answer: This intramolecular Michael-type addition to form the final pyrrolidine ring is a challenging step that installs the last stereocenter.[4] The moderate yield is often due to the stability of the dimethyl ketal and potential side reactions.

Optimization Strategies:

  • Lewis Acid Screen: While SnCl₄ has been reported, other Lewis acids such as TiCl₄, BF₃·OEt₂, or Sc(OTf)₃ could be screened to potentially improve the yield and reaction time.

  • Temperature Control: Carefully control the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly warm the reaction. This can minimize the formation of decomposition byproducts.

  • Solvent: The choice of a non-coordinating solvent like dichloromethane is crucial. Ensure it is anhydrous.

  • Purity of Starting Material: Ensure the precursor amine is of high purity, as impurities can interfere with the Lewis acid.

Quantitative Data Summary

The following tables summarize key quantitative data from the this compound total synthesis for easy comparison.

Table 1: Diastereoselective Allylation of Spirocyclic Ketone

Allylation MethodReagentDiastereomeric Ratio (d.r.)YieldReference
Substrate-ControlledAllylMgBr7:3N/A[4]
Reagent-ControlledChiral Allylzinc (Nakamura's)>10:191%[1][3]

Table 2: Key Reaction Yields in the this compound Synthesis

Reaction StepYieldNotesReference
Radical-Polar Crossover66%Forms spirocycle as a single isomer[2][5]
Anionic Oxy-Cope Rearrangement94%Forms C5 quaternary center[3][8]
Lewis Acid-Promoted Cyclization57%Forms the final pyrrolidine ring[1][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are adapted from the supporting information of the original publications.

Protocol 1: Reagent-Controlled Diastereoselective Allylation

Objective: To perform a 1,2-allylation on the spirocyclic ketone with high diastereoselectivity using Nakamura's chiral allylzinc reagent.

Materials:

  • Spirocyclic ketone (1.0 equiv)

  • (R,R)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) (1.5 equiv)

  • Diethylzinc (1.0 M in hexanes, 1.5 equiv)

  • Allyl bromide (1.5 equiv)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried flask under argon, add the chiral bisoxazoline ligand and anhydrous toluene.

  • Cool the solution to 0 °C and add diethylzinc dropwise. Stir for 30 minutes at 0 °C.

  • Add allyl bromide dropwise and stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Cool the mixture to -78 °C.

  • Add a solution of the spirocyclic ketone in anhydrous toluene dropwise to the chiral allylzinc reagent.

  • Stir the reaction at -78 °C for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired tertiary alcohol.

Protocol 2: Anionic Oxy-Cope Rearrangement

Objective: To rearrange the tertiary alcohol product from the allylation to form the C5 all-carbon quaternary center.

Materials:

  • Tertiary allyl alcohol (1.0 equiv)

  • Potassium hydride (KH, 30 wt% dispersion in mineral oil, 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • In a flame-dried flask under argon, add the KH dispersion.

  • Wash the KH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time.

  • Suspend the washed KH in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of the tertiary allyl alcohol in anhydrous THF dropwise to the KH suspension.

  • Stir the reaction mixture at 0 °C for 1 hour. Gas evolution (H₂) should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G cluster_workflow Key Transformations Workflow Ketone Spirocyclic Ketone Allylation Protocol 1: Diastereoselective Allylation Ketone->Allylation Alcohol Tertiary Alcohol Allylation->Alcohol OxyCope Protocol 2: Anionic Oxy-Cope Rearrangement Alcohol->OxyCope Product Diketone with C5 & C9 Quaternary Centers OxyCope->Product

Caption: Workflow from spirocyclic ketone to the core with two quaternary centers.

References

Technical Support Center: Acutumidine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the aqueous solubility of Acutumidine is limited in publicly available scientific literature. The following guidance is based on general principles for handling poorly soluble alkaloid compounds and data from the structurally related alkaloid, sinomenine, which is also isolated from Sinomenium acutum. Researchers should consider this information as a starting point for their own optimization experiments.

Troubleshooting Guide: Common Solubility Issues

This guide addresses frequent problems encountered when preparing aqueous solutions of this compound for experimental use.

Problem Potential Cause Troubleshooting Steps
Precipitation upon addition to aqueous buffer (e.g., PBS) This compound is likely poorly soluble in neutral aqueous solutions. The final concentration of the organic solvent (like DMSO) may be too low to maintain solubility.1. Decrease Final Aqueous Concentration: Lower the target concentration of this compound in the final assay medium. 2. Increase Cosolvent Concentration: If permissible for your experimental system, slightly increase the final percentage of DMSO. Note that DMSO concentrations above 0.5-1% can affect cell viability and enzyme activity. 3. pH Adjustment: Systematically evaluate the solubility of this compound at different pH values. Alkaloids are often more soluble in acidic conditions. Prepare buffers ranging from pH 5.0 to 7.4 to identify an optimal pH for solubility that is compatible with your experimental setup. 4. Use of a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous solution to aid in solubilization.
Cloudiness or opalescence in the final solution This may indicate the formation of fine precipitates or aggregation of the compound.1. Sonication: After dilution into the aqueous buffer, sonicate the solution in a water bath for 5-15 minutes to break up aggregates. 2. Vortexing: Ensure thorough mixing by vortexing immediately after dilution. 3. Filtration: If aggregates persist and the compound is intended for sterile applications, filter the final solution through a 0.22 µm syringe filter. Be aware that this may reduce the final concentration if the compound adsorbs to the filter material.
Inconsistent experimental results Poor solubility can lead to variations in the actual concentration of the compound in solution between experiments.1. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous dilutions. 2. Pre-warm Aqueous Media: Adding the DMSO stock to pre-warmed (e.g., 37°C) aqueous media can sometimes improve solubility. 3. Confirm Concentration: If possible, use analytical methods like HPLC-UV to confirm the concentration of this compound in your final working solution.
Stock solution (in organic solvent) appears cloudy or has crystals The compound may have precipitated out of the stock solution due to low temperature or solvent evaporation.1. Warm the Stock Solution: Gently warm the stock solution in a water bath (e.g., 37°C) and vortex until the compound is fully redissolved. 2. Check Solvent Evaporation: Ensure the stock solution vial is properly sealed to prevent solvent evaporation, which would increase the compound's concentration and potentially lead to precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on common practices for poorly soluble alkaloids, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Ensure you are using anhydrous, high-purity DMSO.

Q2: Is there any quantitative data on the aqueous solubility of this compound?

A2: Currently, there is no specific quantitative data for the solubility of this compound in aqueous buffers available in the public domain. The structurally similar alkaloid, sinomenine, is described as "slightly soluble in water". Its hydrochloride salt shows improved solubility, with a reported solubility of 5 mg/mL in PBS (pH 7.2). This suggests that this compound likely has low micromolar solubility in neutral aqueous solutions.

Q3: How can I improve the aqueous solubility of this compound for my in vitro experiments?

A3: Several strategies can be employed:

  • Use of a Co-solvent: Prepare a high-concentration stock in DMSO and dilute it into your aqueous experimental medium. Keep the final DMSO concentration as low as possible (ideally ≤0.5%).

  • pH Modification: Test the solubility in buffers with a slightly acidic pH (e.g., pH 5.0-6.5), as alkaloids are often more soluble at a lower pH.

  • Formulation with Excipients: Consider the use of solubility enhancers such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80).

  • Salt Formation: If possible, forming a hydrochloride (HCl) salt of this compound could significantly enhance its aqueous solubility, a common strategy for alkaloids.

Q4: What is the suspected mechanism of action for this compound's biological activity?

A4: While the direct signaling pathways modulated by this compound have not been fully elucidated, related compounds from plants of the Menispermaceae and Apocynaceae families, such as flavonoids from Cynanchum acutum, have demonstrated anti-inflammatory effects through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] It is plausible that this compound may exert its biological effects, at least in part, through the inhibition of this key inflammatory pathway.

Experimental Protocols & Visualizations

General Protocol for Preparing Aqueous Working Solutions of this compound

This protocol provides a general workflow for preparing aqueous solutions of this compound from a DMSO stock for use in cell-based assays.

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application stock 1. Weigh this compound powder dmso 2. Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM) stock->dmso Vortex/sonicate to ensure full dissolution intermediate 3. Prepare an intermediate dilution in 100% DMSO (optional, for serial dilutions) dmso->intermediate aqueous 4. Dilute DMSO stock into pre-warmed aqueous buffer/media to final concentration intermediate->aqueous mix 5. Vortex immediately and sonicate if necessary apply 6. Add final solution to experimental system (e.g., cell culture plate) mix->apply observe 7. Visually inspect for any precipitation apply->observe

Figure 1: General workflow for preparing aqueous solutions of this compound.
Hypothesized Signaling Pathway: NF-κB Inhibition

Based on evidence from related compounds, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a potential point of inhibition.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α ikk IKK Activation lps->ikk ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_active Active NF-κB (p50/p65) ikb->nfkb_active Release nfkb_inactive NF-κB (p50/p65) - IκBα (Inactive) nfkb_inactive->ikb translocation Nuclear Translocation nfkb_active->translocation gene_expression Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) translocation->gene_expression This compound This compound (Hypothesized Inhibition) This compound->ikk X

Figure 2: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Overcoming Acutumidine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding the specific mechanisms of action and resistance to Acutumidine, a hasubanan alkaloid, is limited in publicly available scientific literature. This technical support center provides general guidance based on established principles of cancer drug resistance and alkaloid pharmacology. The troubleshooting guides and FAQs are designed to help researchers design experiments and interpret data when investigating Acutomidine, but they are not based on specific experimental data for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer potential?

This compound is a member of the hasubanan class of alkaloids, natural compounds primarily isolated from plants of the Stephania genus.[1][2] Hasubanan alkaloids, including this compound, have demonstrated a range of biological activities, including cytotoxicity against cancer cells, which suggests their potential as anti-cancer agents.[1]

Q2: What are the general mechanisms by which cancer cells develop resistance to alkaloid-based chemotherapeutics?

Cancer cells can develop resistance to alkaloids and other chemotherapeutic agents through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[3][4][5]

  • Alterations in Drug Targets: Mutations or changes in the expression levels of the molecular target of a drug can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.

  • Enhanced DNA Repair Mechanisms: For drugs that damage DNA, cancer cells can enhance their DNA repair capabilities to survive the treatment.

  • Changes in Cell Cycle Regulation or Apoptosis: Alterations in the proteins that control the cell cycle or the programmed cell death (apoptosis) pathways can allow cancer cells to evade drug-induced cell death.

Q3: How can I determine if my cancer cell line is resistant to this compound?

To determine if a cancer cell line is resistant to this compound, you can perform a cell viability or cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to a sensitive parental cell line would indicate resistance.[6][7]

Troubleshooting Guides

Problem 1: High IC50 value or lack of cytotoxic effect of this compound in my cancer cell line.

Possible Cause 1: Intrinsic or Acquired Resistance Your cell line may have pre-existing (intrinsic) resistance or may have developed resistance to this compound during cell culture.

Troubleshooting Steps:

  • Confirm with a Sensitive Control Cell Line: Test this compound on a cancer cell line known to be sensitive to other alkaloids or cytotoxic agents to ensure the compound is active.

  • Investigate Efflux Pump Overexpression:

    • Experiment: Perform a western blot or qPCR to assess the expression levels of common ABC transporters (P-gp, MRP1, BCRP) in your cell line compared to a sensitive control.

    • Solution: If overexpression is detected, consider co-treating your cells with this compound and a known efflux pump inhibitor (e.g., verapamil, tariquidar).[8] A decrease in the IC50 of this compound in the presence of the inhibitor would suggest that efflux pumps are contributing to the resistance.

Workflow for Investigating Efflux Pump-Mediated Resistance

start High this compound IC50 Observed exp1 Western Blot / qPCR for ABC Transporters (P-gp, MRP1, BCRP) start->exp1 result1 ABC Transporter Overexpression? exp1->result1 strategy1 Co-treat with this compound and Efflux Pump Inhibitor (e.g., Verapamil) result1->strategy1 Yes other_mech Investigate Other Resistance Mechanisms result1->other_mech No outcome1 IC50 Decreases? strategy1->outcome1 conclusion1 Efflux Pump-Mediated Resistance Confirmed outcome1->conclusion1 Yes conclusion2 Resistance Likely Due to Other Mechanisms outcome1->conclusion2 No

Caption: Workflow to determine if efflux pump overexpression is causing this compound resistance.

Possible Cause 2: Inactivation of this compound The compound may be unstable in your cell culture medium or may be metabolized by the cells into an inactive form.

Troubleshooting Steps:

  • Assess Compound Stability: Use techniques like HPLC to determine the stability of this compound in your cell culture medium over the course of your experiment.

  • Inhibit Metabolic Enzymes: Consider co-treating with broad-spectrum inhibitors of cytochrome P450 enzymes to see if this enhances this compound's cytotoxicity.

Problem 2: My this compound-resistant cell line does not show overexpression of common ABC transporters.

Possible Cause: Alterations in Cellular Pathways Resistance may be mediated by changes in signaling pathways that promote cell survival or by alterations in the drug's molecular target.

Troubleshooting Steps:

  • Signaling Pathway Analysis:

    • Experiment: Use techniques like western blotting or phospho-protein arrays to compare the activation state of key pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) between your resistant and sensitive parental cell lines.

    • Solution: If a pathway is hyperactivated in the resistant line, consider a combination therapy approach by co-treating with this compound and a specific inhibitor of that pathway.

Signaling Pathway Analysis Workflow

start Resistant Cell Line, No ABC Transporter Overexpression exp1 Western Blot / Phospho-Array for Pro-Survival Pathways (e.g., Akt, ERK) start->exp1 result1 Pathway Hyperactivation? exp1->result1 strategy1 Co-treat with this compound and Specific Pathway Inhibitor result1->strategy1 Yes conclusion2 Investigate Other Mechanisms (e.g., Target Mutation) result1->conclusion2 No outcome1 Synergistic Cytotoxicity Observed? strategy1->outcome1 conclusion1 Pathway Alteration Contributes to Resistance outcome1->conclusion1 Yes outcome1->conclusion2 No cluster_acutumidine_action Potential this compound Action cluster_resistance_mechanisms Potential Resistance Mechanisms This compound This compound target Cellular Target (e.g., Tubulin, Topoisomerase) This compound->target efflux Increased Efflux (ABC Transporters) This compound->efflux Expulsion pathway Inhibition of Proliferation/ Induction of Apoptosis target->pathway target_alt Target Alteration target->target_alt Mutation/ Expression Change survival Activation of Pro-Survival Pathways pathway->survival Counteraction

References

Technical Support Center: Acutumidine and Related Compounds - Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for heterocyclic compounds like Acutumidine?

A1: Heterocyclic compounds can degrade through several mechanisms, primarily hydrolysis, oxidation, and photolysis. For compounds with structures similar to Clonidine, oxidative and hydrolytic (especially under basic conditions) pathways are of significant concern. One known degradation product for Clonidine is 2,6-dichloroaniline (2,6-DCA)[1][2].

Q2: My experimental results are inconsistent. Could degradation of my compound be the cause?

A2: Inconsistent results can certainly be a symptom of compound instability. Degradation can lead to a decrease in the concentration of the active compound and the appearance of unknown peaks in analytical assays (e.g., HPLC). It is crucial to use a stability-indicating analytical method to distinguish the parent compound from its degradation products[3][4][5].

Q3: What are the optimal storage conditions to minimize degradation?

A3: To minimize degradation, it is recommended to store compounds like this compound protected from light in a cool, dry place. For solutions, using a buffered aqueous solution at a slightly acidic to neutral pH can enhance stability. Studies on Clonidine have shown good stability in oral suspensions stored at room temperature (25°C) and under refrigeration, with a beyond-use date of 90 days or more when properly formulated[2][6][7][8].

Q4: I have observed significant degradation in my compound when dissolved in an aqueous solution. How can I prevent this?

A4: Aqueous solutions can promote hydrolysis, especially at extreme pH values. Consider the following troubleshooting steps:

  • pH Adjustment: Ensure the pH of your solution is within the optimal stability range for your compound, which is often slightly acidic.

  • Solvent Selection: If permissible for your application, consider using a co-solvent system (e.g., with ethanol or propylene glycol) to reduce the activity of water.

  • Temperature Control: Store aqueous solutions at refrigerated temperatures (2-8°C) to slow down the rate of degradation.

  • Antioxidants: If oxidation is suspected, the addition of antioxidants might be beneficial, though compatibility and potential interference with your experiments must be assessed.

Q5: How can I confirm if my analytical method is "stability-indicating"?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient without interference from any degradation products, impurities, or excipients. To validate your method, you need to perform forced degradation studies. This involves subjecting your compound to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the resulting degradation products are well-resolved from the parent compound's peak in your chromatogram[1][3][5].

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC chromatogram Compound degradationPerform a forced degradation study to identify potential degradation products. Ensure your HPLC method has adequate resolution to separate these from the parent peak.
Loss of compound potency over time Instability in the current formulation or storage conditionsReview storage conditions (temperature, light exposure). For solutions, evaluate the pH and consider using a more suitable buffer or solvent system.
High variability in experimental replicates On-bench degradation during the experimentMinimize the time the compound is in solution before use. Prepare fresh solutions for each experiment. Keep solutions on ice if the compound is thermally labile.
Precipitation in aqueous solutions Poor solubility or pH-dependent solubilityCheck the pKa of your compound and adjust the pH of the solution to improve solubility. Consider using a different solvent or a co-solvent system.

Quantitative Data Summary

The following table summarizes the stability of Clonidine Hydrochloride under various forced degradation conditions, as reported in the literature. This can serve as a general guideline for similar compounds.

Stress ConditionTimeTemperatureConcentration of Stress AgentDegradation ObservedReference
Acidic4 hours60°C10 N HCl<10%[6]
Alkaline4 hours60°C10 N NaOH<10%[6]
Oxidative24 hours60°C30% H₂O₂~50%[6]
Photolytic16 daysAmbientSunlampNot sensitive[7]
Thermal10 days70°CN/ANot specified[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to test the stability of a compound and validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 1 N HCl, and dilute to the target concentration with the mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide. Store at room temperature for 24 hours. Dilute to the target concentration with the mobile phase.

  • Thermal Degradation: Store an aliquot of the stock solution in a solid state in an oven at 70°C for 24 hours. Dissolve and dilute to the target concentration with the mobile phase.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. Dilute to the target concentration with the mobile phase.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC) and compare the chromatograms to that of an untreated control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol is a representative HPLC method for the analysis of Clonidine and its degradation products, which can be adapted for similar compounds.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Kromasyl C18 (250 x 4.6 mm, 5 µm particle size) or equivalent[7].

  • Mobile Phase: A mixture of a pH 4 buffer (e.g., potassium dihydrogen phosphate) and methanol in a 70:30 (v/v) ratio[7].

  • Flow Rate: 1.0 mL/min[7].

  • Detection Wavelength: 210 nm[3].

  • Column Temperature: 30°C[3].

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare samples and standards at a suitable concentration in the mobile phase.

    • Inject the samples and standards and record the chromatograms.

    • Quantify the parent compound and any degradation products by comparing their peak areas to those of the standards.

Visualizations

Degradation_Pathway This compound This compound / Clonidine (Parent Compound) Oxidation Oxidative Stress (e.g., H₂O₂) This compound->Oxidation Major Pathway Hydrolysis Hydrolytic Stress (e.g., NaOH) This compound->Hydrolysis Major Pathway Photolysis Photolytic Stress (e.g., UV light) This compound->Photolysis Deg_Product_1 Oxidized Product(s) Oxidation->Deg_Product_1 Deg_Product_2 2,6-dichloroaniline (Hydrolysis Product) Hydrolysis->Deg_Product_2 No_Degradation No Significant Degradation Photolysis->No_Degradation

Caption: Potential degradation pathways for this compound/Clonidine.

Experimental_Workflow cluster_stress Forced Degradation Acid Acidic Analysis HPLC Analysis Acid->Analysis Base Basic Base->Analysis Oxidative Oxidative Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Start Prepare Compound Stock Solution Stress Apply Stress Conditions Start->Stress Stress->Acid Stress->Base Stress->Oxidative Stress->Thermal Stress->Photolytic Evaluation Evaluate Peak Purity and Resolution Analysis->Evaluation Result Stability-Indicating Method Confirmed Evaluation->Result

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Bioavailability of Acutumidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acutumidine research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments aimed at improving this compound's bioavailability.

Problem: Low and Variable Oral Bioavailability in Animal Models

Possible Cause 1: Poor Aqueous Solubility

This compound, like many alkaloids, may exhibit low solubility in aqueous environments, which is a primary reason for poor oral absorption.

Suggested Solutions:

  • Solubility Enhancement Techniques: A variety of methods can be employed to improve the solubility of poorly water-soluble drugs.[1][2] These include chemical and physical modifications.

  • pH Adjustment: As a weak base, the solubility of this compound may be increased by adjusting the pH of the formulation.[1]

  • Co-solvents: The use of co-solvents in the formulation can improve the solubility of hydrophobic compounds.

  • Complexation: Cyclodextrins can encapsulate hydrophobic drug molecules, forming a more water-soluble complex.[1][3]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state, which can significantly enhance the dissolution rate.[2][3]

Quantitative Data Summary: Solubility of this compound in Various Media

Solvent SystemConcentration of this compound (µg/mL)Fold Increase in Solubility
Deionized Water1.5 ± 0.31.0
pH 4.5 Buffer12.8 ± 1.18.5
20% Ethanol in Water25.3 ± 2.516.9
10% w/v Hydroxypropyl-β-Cyclodextrin48.9 ± 4.232.6
This compound:PVP K30 Solid Dispersion (1:5)112.5 ± 9.875.0

Note: The data presented in this table is illustrative and intended for guidance purposes only.

Possible Cause 2: High First-Pass Metabolism

If this compound undergoes extensive metabolism in the liver or intestinal wall, its systemic bioavailability will be significantly reduced.

Suggested Solutions:

  • Co-administration with Bioavailability Enhancers: Piperine, an alkaloid from black pepper, has been shown to enhance the bioavailability of various drugs, potentially by inhibiting metabolic enzymes.[4]

  • Alternative Routes of Administration: Oromucosal drug delivery can bypass first-pass metabolism by allowing direct absorption into the systemic circulation.[5]

  • Prodrug Approach: Chemical modification of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active form in the systemic circulation.

Experimental Workflow: Investigating First-Pass Metabolism

Caption: Workflow for investigating the extent of first-pass metabolism of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take to improve the bioavailability of this compound?

The first step is to characterize the physicochemical properties of this compound, including its solubility, permeability, and stability. Based on these findings, you can then select an appropriate strategy. If solubility is the primary issue, techniques like solid dispersions or complexation with cyclodextrins are good starting points.[1][2][3] If permeability is low, formulation strategies that enhance absorption, such as lipid-based delivery systems, should be considered.

Q2: What are solid dispersions and how do they improve bioavailability?

Solid dispersion refers to a group of solid products consisting of at least two different components, generally a hydrophilic matrix and a hydrophobic drug.[2] By dispersing the drug at a molecular level within a hydrophilic carrier, the dissolution rate and, consequently, the oral absorption of poorly water-soluble drugs can be significantly improved.[2]

Q3: Are there any drug delivery systems specifically designed for poorly soluble drugs?

Yes, several advanced drug delivery systems can be beneficial. These include:

  • Multiparticulate Drug Delivery Systems: These systems consist of multiple small, discrete units, which can offer advantages like reproducible gastric residence time and reduced risk of dose dumping.

  • Lipid-Based Drug Delivery Systems: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the oral bioavailability of lipophilic drugs by enhancing their solubilization in the gastrointestinal tract.[3]

  • Nanoparticle-Based Systems: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to enhanced bioavailability.[2]

Signaling Pathway: Mechanism of Cyclodextrin-Mediated Bioavailability Enhancement

Cyclodextrin Mechanism This compound This compound Inclusion Complex Inclusion Complex This compound->Inclusion Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Inclusion Complex GI Lumen GI Lumen Inclusion Complex->GI Lumen Increased Aqueous Solubility Intestinal Epithelium Intestinal Epithelium GI Lumen->Intestinal Epithelium Enhanced Dissolution & Absorption Systemic Circulation Systemic Circulation Intestinal Epithelium->Systemic Circulation Increased Bioavailability

Caption: Diagram illustrating how cyclodextrins can improve the bioavailability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:5 ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C in a water bath until a solid film is formed on the inner wall of the flask.

  • Continue drying under high vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study of this compound Formulations

Objective: To compare the dissolution profile of pure this compound with that of its solid dispersion formulation.

Materials:

  • USP Type II dissolution apparatus (Paddle type)

  • Dissolution medium: 900 mL of 0.1 N HCl (pH 1.2)

  • Pure this compound powder

  • This compound solid dispersion

  • Syringes with 0.45 µm filters

  • UV-Vis Spectrophotometer

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 75 RPM.

  • Add an amount of pure this compound or its solid dispersion equivalent to 10 mg of this compound to each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw 5 mL samples from each vessel.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a UV-Vis spectrophotometer at its predetermined λmax.

  • Calculate the cumulative percentage of drug dissolved at each time point.

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profiles.

Logical Relationship: Troubleshooting Dissolution Experiments

Dissolution Troubleshooting Start Start Low Dissolution Low Dissolution Start->Low Dissolution Check Solubility Check Solubility Low Dissolution->Check Solubility Is solubility the limiting factor? Optimize Formulation Optimize Formulation Check Solubility->Optimize Formulation Yes End End Check Solubility->End No, investigate other factors Re-evaluate Carrier Re-evaluate Carrier Optimize Formulation->Re-evaluate Carrier Increase Carrier Ratio Increase Carrier Ratio Optimize Formulation->Increase Carrier Ratio Re-evaluate Carrier->End Increase Carrier Ratio->End

References

Validation & Comparative

Acutumidine vs. Paclitaxel: A Comparative Analysis in Breast Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant disparity in the scientific understanding and clinical application of acutumidine and paclitaxel for the treatment of breast cancer. While paclitaxel is a cornerstone of breast cancer chemotherapy with a wealth of supporting experimental and clinical data, this compound remains a scientifically obscure natural compound with no available evidence of its efficacy or mechanism of action in this context.

This guide provides a detailed overview of paclitaxel's role in breast cancer therapy, including its mechanism of action, quantitative data from preclinical studies, and a summary of its clinical applications. Due to the absence of published research on this compound's activity in breast cancer, a direct comparison is not feasible. However, this guide will touch upon the broader context of alkaloids from the Menispermaceae family, from which this compound is derived, to offer a complete perspective based on available information.

Paclitaxel: An Established Microtubule Stabilizer

Paclitaxel, a member of the taxane class of chemotherapy drugs, is a natural product originally isolated from the bark of the Pacific yew tree.[1] It is widely used in the treatment of various cancers, including breast, ovarian, and lung cancer.[2]

Mechanism of Action

Paclitaxel's primary anticancer effect stems from its ability to disrupt the normal function of microtubules, which are essential components of the cell's cytoskeleton.[1][2] Microtubules play a critical role in cell division (mitosis), as well as in maintaining cell structure and intracellular transport.

Specifically, paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[2][3] This hyper-stabilization of microtubules disrupts the dynamic instability required for their normal function, leading to several downstream effects:

  • Mitotic Arrest: The stabilized microtubules are unable to form a functional mitotic spindle, which is necessary for the proper segregation of chromosomes during cell division. This leads to an arrest of the cell cycle at the G2/M phase.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death, or apoptosis, in cancer cells.[2][3] Paclitaxel can also induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[2][3]

  • Aneuploidy: At lower concentrations, paclitaxel can lead to the formation of multipolar spindles, resulting in incorrect chromosome segregation and aneuploidy, which can also contribute to cell death.[4]

The following diagram illustrates the signaling pathway of paclitaxel leading to apoptosis:

Paclitaxel_Pathway cluster_cell Breast Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Bcl2 Bcl-2 Paclitaxel->Bcl2 Stabilization Microtubule Stabilization Microtubules->Stabilization Mitotic_Arrest G2/M Phase Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Phosphorylation Phosphorylation (Inactivation) Bcl2->Phosphorylation Phosphorylation->Apoptosis Promotes

Caption: Paclitaxel's mechanism of action leading to apoptosis in breast cancer cells.

Preclinical Data

Numerous in vitro studies have demonstrated the cytotoxic effects of paclitaxel on various breast cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and exposure time.

Breast Cancer Cell LinePaclitaxel IC50 (nM)Reference
MCF-7>12 (for G2/M arrest)[3]
Note: Specific IC50 values for cytotoxicity are highly variable across studies and depend on experimental conditions.
Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to determine the cytotoxic effects of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with varying concentrations of paclitaxel or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

The following diagram illustrates the workflow for a typical cell viability assay:

MTT_Workflow start Start seed Seed breast cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with varying concentrations of drug adhere->treat incubate Incubate for specified duration treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: A generalized workflow for determining drug cytotoxicity using an MTT assay.

This compound: An Uncharacterized Alkaloid

This compound is an alkaloid that can be isolated from plants of the Menispermaceae family, such as Sinomenium acutum. Despite its identification, a thorough search of scientific literature reveals a lack of studies investigating its biological activity, particularly in the context of cancer. There is no available data on its mechanism of action, cytotoxicity against breast cancer cell lines, or any preclinical or clinical evaluation for cancer treatment.

While there is no direct evidence for this compound's anticancer properties, some studies have explored the cytotoxic effects of crude alkaloid extracts from other plants within the Menispermaceae family. For instance, extracts from several South African Menispermaceae species have shown inhibitory activity against the MCF-7 breast cancer cell line. This suggests that alkaloids from this plant family may possess anticancer potential, but further research is required to isolate and characterize the specific compounds responsible for these effects and to determine if this compound is one of them.

Conclusion: A Tale of Two Compounds

The comparison between this compound and paclitaxel in the context of breast cancer treatment is starkly one-sided. Paclitaxel is a well-established and extensively studied chemotherapeutic agent with a clearly defined mechanism of action and a proven clinical track record. In contrast, this compound is a natural compound whose potential therapeutic effects, if any, remain entirely unexplored.

For researchers and drug development professionals, paclitaxel serves as a benchmark for microtubule-stabilizing agents. The wealth of data available on its efficacy, resistance mechanisms, and combination therapies provides a solid foundation for further research and development in this area. The story of this compound, however, is yet to be written. Its chemical structure as an alkaloid from a plant family with some demonstrated cytotoxic activity may warrant future investigation into its potential as an anticancer agent. However, at present, it remains a compound of unknown biological significance in the fight against breast cancer.

References

Comparative Efficacy of Acutumidine and its Analogs: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the research and development of Acutumidine analogs. While this compound itself is a known natural alkaloid, dedicated studies on the synthesis and comparative efficacy of its derivatives are not publicly available. This guide, therefore, serves to highlight the current state of knowledge on this compound and underscores the absence of its analogs in published research, preventing a direct comparative analysis.

This compound: An Overview of its Known Biological Profile

This compound is a naturally occurring alkaloid that has been identified in various organisms.[1] Its complex chemical structure has been characterized, but its biological activities and mechanism of action remain largely unexplored in the public domain. The scientific literature to date does not contain studies detailing the synthesis of a series of this compound analogs and subsequent evaluation of their efficacy against any specific biological target.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC18H22ClNO6PubChem
Molecular Weight383.8 g/mol PubChem
XLogP3-0.8PubChem
PubChem CID442840[1]

The Landscape of Analog Development for Other Natural Products

In contrast to this compound, the scientific literature is rich with examples of analog synthesis and efficacy studies for other natural products. These studies serve as a blueprint for the type of research that would be necessary to evaluate the potential of this compound and its hypothetical analogs. For instance, extensive research has been conducted on the synthesis and biological evaluation of analogs of various other natural compounds with therapeutic potential. This research typically involves:

  • Chemical Synthesis: The development of synthetic routes to modify the core structure of the natural product to create a library of analogs.

  • Biological Screening: Testing the parent compound and its analogs in a variety of in vitro and in vivo assays to determine their biological activity, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes.

  • Structure-Activity Relationship (SAR) Studies: Analyzing the data from biological screening to understand how different chemical modifications influence the efficacy and selectivity of the compounds.

Unfortunately, this body of work does not currently exist for this compound.

Experimental Protocols: A General Framework

While specific experimental protocols for this compound analog efficacy testing are not available, a general workflow for such a study can be outlined based on standard practices in drug discovery and development.

G cluster_0 Phase 1: Analog Synthesis & Characterization cluster_1 Phase 2: In Vitro Efficacy Screening cluster_2 Phase 3: Mechanism of Action Studies Acutumidine_Isolation Isolation of this compound (Natural Source) Analog_Design Design of Analogs (Computational Modeling) Acutumidine_Isolation->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Culture Cell Line Maintenance (e.g., Cancer Cell Lines) Purification->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, IC50 Determination) Cell_Culture->Cytotoxicity_Assay Target_Based_Assay Target-Based Assays (e.g., Enzyme Inhibition) Cytotoxicity_Assay->Target_Based_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_Based_Assay->Pathway_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay

Caption: A generalized workflow for the synthesis and evaluation of hypothetical this compound analogs.

Signaling Pathways: A Frontier for this compound Research

The specific signaling pathways modulated by this compound have not yet been elucidated. Identifying these pathways would be a critical step in understanding its mechanism of action and would provide a rational basis for the design of future analogs. A hypothetical signaling pathway that could be investigated based on the activities of other alkaloids is presented below.

G This compound This compound/Analog Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Conclusion

The development of a comprehensive comparison guide for the efficacy of this compound and its analogs is currently hampered by the lack of published research on the synthesis and biological evaluation of such analogs. The information presented here summarizes the current, limited knowledge of this compound and provides a general framework for the type of research that would be necessary to explore its therapeutic potential and that of its derivatives. This highlights a significant opportunity for future research in the field of natural product chemistry and drug discovery. Researchers and scientists are encouraged to investigate the synthesis of this compound analogs and to explore their biological activities to unlock their potential therapeutic value.

References

Validating the In Vivo Anti-inflammatory Effects of Natural Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of anti-inflammatory properties of novel compounds in vivo is a critical step in the drug discovery pipeline. While in vitro assays provide initial insights, animal models offer a more complex physiological system to evaluate efficacy and potential mechanisms of action. This guide provides a comparative framework for assessing the in vivo anti-inflammatory effects of natural alkaloids, with a focus on compounds derived from Menispermum dauricum and Sinomenium acutum, as a proxy in the absence of specific data for Acutumidine.

Comparative Efficacy of Natural Alkaloids in Animal Models of Inflammation

The following tables summarize quantitative data from various in vivo studies, showcasing the anti-inflammatory potential of total alkaloids and isolated compounds from Menispermum dauricum and Sinomenium acutum. These serve as examples of how to present such data for comparative analysis.

Table 1: Effect of Total Alkaloids from Menispermum dauricum on Inflammatory Markers in an Ovalbumin-Induced Asthma Model

Treatment GroupDose (mg/kg)Total Inflammatory Cells (x10^5 in BALF)IL-4 (pg/mL in BALF)IL-5 (pg/mL in BALF)IL-13 (pg/mL in BALF)TNF-α (pg/mL in BALF)
Control-1.2 ± 0.315.6 ± 3.210.2 ± 2.120.5 ± 4.325.1 ± 5.4
Asthmatic Model-8.9 ± 1.585.4 ± 10.165.3 ± 8.792.1 ± 11.5110.2 ± 12.3*
M. dauricum Alkaloids1006.3 ± 1.1#60.1 ± 7.5#48.2 ± 6.4#68.7 ± 8.1#85.3 ± 9.6#
M. dauricum Alkaloids2004.1 ± 0.8#42.5 ± 5.3#30.1 ± 4.9#45.3 ± 6.2#60.1 ± 7.8#
M. dauricum Alkaloids4002.5 ± 0.5#28.9 ± 4.1#18.5 ± 3.6#30.2 ± 5.1#40.7 ± 6.1#

*Data are presented as mean ± SD. *p < 0.01 vs. Control group. #p < 0.01 vs. Asthmatic Model group. Data adapted from a study on the protective effects of total alkaloids from Menispermum dauricum against airway inflammation in asthmatic mice[1]. BALF: Bronchoalveolar Lavage Fluid.

Table 2: Comparative Efficacy of Sinomenine in a Rat Model of Endotoxin-Induced Uveitis

Treatment GroupDose (mg/kg)Clinical ScoreProtein Concentration in Aqueous Humor (mg/mL)TNF-α in Aqueous Humor (pg/mL)PGE2 in Aqueous Humor (pg/mL)
Control-01.2 ± 0.350.1 ± 8.7150.2 ± 25.4
LPS-Induced Uveitis-3.5 ± 0.525.4 ± 3.1550.6 ± 60.2850.4 ± 92.1
Sinomenine502.1 ± 0.4#15.2 ± 2.5#310.4 ± 45.1#480.6 ± 55.3#
Sinomenine1001.2 ± 0.3#8.9 ± 1.8#180.2 ± 30.5#250.1 ± 40.7#

*Data are presented as mean ± SD. *p < 0.001 vs. Control group. #p < 0.001 vs. LPS-Induced Uveitis group. Data adapted from a study on the anti-inflammatory effects of Sinomenium acutum extract on endotoxin-induced uveitis in rats[2].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the validation of scientific findings. Below are representative methodologies for common in vivo anti-inflammatory models.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (180-220 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Groups:

    • Group I: Vehicle control (e.g., saline).

    • Group II: Positive control (e.g., Diclofenac sodium, 10 mg/kg).

    • Group III-V: Test compound at varying doses (e.g., 50, 100, 200 mg/kg).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The vehicle, positive control, or test compound is administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Adjuvant-Induced Arthritis in Rats

This model is used to study chronic inflammation and is relevant to human rheumatoid arthritis.

  • Animals: Male Wistar rats (150-200 g).

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) into the sub-plantar surface of the right hind paw.

  • Groups:

    • Group I: Normal control.

    • Group II: Arthritic control (CFA only).

    • Group III: Positive control (e.g., Methotrexate, 2 mg/kg).

    • Group IV-VI: Test compound at varying doses.

  • Procedure:

    • Dosing with the test compound or vehicle starts on the day of or a few days after CFA injection and continues for a specified period (e.g., 21 or 28 days).

    • Paw volume is measured periodically.

    • At the end of the study, blood can be collected for analysis of inflammatory markers (e.g., TNF-α, IL-6), and joints can be collected for histopathological examination.

  • Data Analysis: Arthritic index scores, paw volume changes, and levels of inflammatory cytokines are compared between groups.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental designs can aid in understanding the mechanism of action and the overall study plan.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Membrane Receptor cluster_2 Intracellular Signaling Cascade cluster_3 Nuclear Events & Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB (active) IKK->NFkB Phosphorylation of IκB & release of NF-κB NFkB_IkB NF-κB/IκB NFkB_IkB->IKK nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->cytokines Transcription This compound This compound (Proposed Inhibition) This compound->NFkB_IkB Prevents IκB degradation

Caption: Proposed NF-κB signaling pathway inhibition.

G cluster_0 Phase 1: Animal Acclimatization & Grouping cluster_1 Phase 2: Induction of Inflammation cluster_2 Phase 3: Treatment Administration cluster_3 Phase 4: Data Collection & Analysis acclimatization Acclimatization (7 days) grouping Random Grouping (n=6-8 per group) acclimatization->grouping treatment Treatment (Vehicle, Positive Control, Test Compound) grouping->treatment induction Induction of Inflammation (e.g., Carrageenan injection) measurement Measurement of Edema Volume (Multiple time points) induction->measurement treatment->induction analysis Data Analysis (% Inhibition Calculation) measurement->analysis biochemical Biochemical/Histological Analysis (Optional) analysis->biochemical

Caption: General workflow for in vivo anti-inflammatory studies.

References

cross-validation of Acutumidine's anti-cancer activity in different models

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is a notable lack of publicly available scientific literature and experimental data specifically detailing the anti-cancer activities of Acutumidine across different cancer models. While the chemical structure of this compound is documented, comprehensive studies elucidating its cytotoxic effects, in vivo efficacy, and mechanism of action in cancer are not readily accessible in published research.

This guide aims to provide a framework for the types of experimental validation and comparative analysis that would be necessary to establish the anti-cancer profile of this compound. For illustrative purposes, we will outline the standard methodologies and data presentation formats that are typically employed in the preclinical evaluation of novel anti-cancer compounds. This will serve as a roadmap for the kind of research that would be required to position this compound as a potential therapeutic agent.

Comparative Analysis of Anti-Cancer Activity: A Methodological Blueprint

To rigorously assess the anti-cancer potential of a compound like this compound, a multi-faceted approach involving both in vitro and in vivo models is essential. This allows for a comprehensive understanding of its efficacy, selectivity, and mechanism of action.

In Vitro Cytotoxicity Screening

The initial step in evaluating an anti-cancer agent is to determine its cytotoxic (cell-killing) effects against a panel of human cancer cell lines. This is crucial for identifying which cancer types might be most responsive to the compound.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma[Data Not Available][Reference Value]
MDA-MB-231Breast Adenocarcinoma[Data Not Available][Reference Value]
A549Lung Carcinoma[Data Not Available][Reference Value]
HCT116Colon Carcinoma[Data Not Available][Reference Value]
HeLaCervical Carcinoma[Data Not Available][Reference Value]
PC-3Prostate Adenocarcinoma[Data Not Available][Reference Value]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Doxorubicin is a commonly used chemotherapy drug and serves as a positive control for comparison.

In Vivo Tumor Xenograft Models

Promising results from in vitro studies are typically followed by in vivo experiments using animal models to assess the compound's anti-tumor efficacy in a living organism.

Table 2: Hypothetical In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0[Reference Value]
This compound[Dose 1] mg/kg[Data Not Available][Data Not Available]
This compound[Dose 2] mg/kg[Data Not Available][Data Not Available]
Doxorubicin[Standard Dose] mg/kg[Reference Value][Reference Value]

Tumor Growth Inhibition (TGI) is calculated as: (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100%. Changes in body weight are monitored as an indicator of systemic toxicity.

Experimental Protocols: A Standardized Approach

Detailed and reproducible experimental protocols are fundamental to the validation of any potential anti-cancer drug.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound (and a control drug) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

In Vivo Xenograft Study

This model involves the transplantation of human cancer cells into immunocompromised mice.

  • Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Initiation: Once tumors reach a certain volume, the mice are randomized into different treatment groups (vehicle control, this compound at different doses, positive control).

  • Drug Administration: The compound is administered to the mice through a specific route (e.g., intraperitoneal, oral) for a defined period.

  • Monitoring: Tumor volume and body weight of the mice are measured regularly.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Unraveling the Mechanism: Signaling Pathways

Understanding the molecular mechanism by which a compound exerts its anti-cancer effect is critical for its development as a targeted therapy. This often involves investigating its impact on key cellular signaling pathways that regulate cell growth, proliferation, and survival.

Hypothetical Signaling Pathway Modulated by this compound

Should research be conducted, one might hypothesize that this compound could interfere with a common cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers.

Acutumidine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival This compound This compound This compound->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Experimental Workflow for Pathway Analysis

A typical workflow to investigate the effect of a compound on a signaling pathway.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (and Controls) Start->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification Western_Blot Western Blot Analysis Quantification->Western_Blot Analysis Analyze Protein Expression (e.g., p-Akt, total Akt) Western_Blot->Analysis Conclusion Determine Effect on Signaling Pathway Analysis->Conclusion

Comparative Analysis of Acutumidine and Cisplatin in Ovarian Cancer: A Review of Preclinical and Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of available scientific literature reveals a significant disparity in the research landscape of acutumidine and cisplatin for the treatment of ovarian cancer. While cisplatin is a well-established and extensively studied chemotherapeutic agent with a considerable body of clinical and preclinical data, there is a notable absence of published research on the efficacy or mechanism of action of this compound in any cancer type, including ovarian cancer.

Cisplatin, a platinum-based compound, has been a cornerstone of ovarian cancer treatment for decades. Its primary mechanism of action involves binding to DNA, where it forms adducts that induce DNA damage, ultimately leading to apoptosis (programmed cell death) in cancer cells. Clinical trials have repeatedly demonstrated its efficacy, although its use is often associated with significant side effects and the development of drug resistance.

In contrast, searches of comprehensive scientific databases and chemical registries for "this compound" yield minimal information regarding its biological activity. While its chemical structure is known—an alkaloid with the molecular formula C18H22ClNO6—there are no publicly available studies detailing its effects on cancer cells, its mechanism of action, or any preclinical or clinical investigations for its use in ovarian cancer.

Therefore, a direct comparative study of this compound and cisplatin in ovarian cancer is not feasible based on the current scientific evidence. The following sections provide a detailed overview of the available data for cisplatin, which would be the necessary benchmark for any future comparison should research on this compound become available.

Cisplatin in Ovarian Cancer: A Data-Driven Overview

Efficacy and Performance Data

The efficacy of cisplatin is typically evaluated through various metrics in both preclinical and clinical settings. In preclinical studies, the half-maximal inhibitory concentration (IC50) is a key indicator of a drug's potency. Clinical trial data often focuses on response rates, progression-free survival, and overall survival.

ParameterOvarian Cancer Cell Lines (Preclinical)Clinical Trials (Advanced Ovarian Cancer)
IC50 Varies depending on the cell line and its resistance profile.Not Applicable
Objective Response Rate (ORR) Not Applicable50% - 70% in treatment-naive patients (in combination regimens)
Median Progression-Free Survival (PFS) Not Applicable12 - 18 months (in combination regimens)
Median Overall Survival (OS) Not Applicable24 - 40 months (in combination regimens)

Note: The clinical data presented is a general representation and can vary based on the specific trial, patient population, and combination therapy used.

Mechanism of Action and Signaling Pathways

Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers a cascade of cellular events that can lead to cell cycle arrest and apoptosis.

Key Signaling Pathways Involved in Cisplatin's Mechanism of Action:

  • DNA Damage Response (DDR) Pathway: Cisplatin-DNA adducts are recognized by cellular machinery, activating proteins such as ATR and ATM, which in turn phosphorylate downstream targets like p53 and CHK1/2.

  • Apoptosis Pathway: The activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately leading to the activation of caspases and cell death.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway can also be activated by cisplatin-induced cellular stress, contributing to the apoptotic response.

cisplatin_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cisplatin_ext Cisplatin Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Transport ROS Reactive Oxygen Species (ROS) Cisplatin_int->ROS Induces DNA DNA Cisplatin_int->DNA Enters Nucleus MAPK_pathway MAPK Pathway ROS->MAPK_pathway Activates Apoptosome Apoptosome Formation MAPK_pathway->Apoptosome Contributes to Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to DNA_adducts Cisplatin-DNA Adducts DNA->DNA_adducts Forms Adducts DDR DNA Damage Response (DDR) DNA_adducts->DDR Activates p53 p53 Activation DDR->p53 Activates p53->Apoptosome Promotes Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces

Caption: Simplified signaling pathway of cisplatin in ovarian cancer cells.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of drug efficacy. Below are standard methodologies used in the preclinical evaluation of anticancer agents like cisplatin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., cisplatin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

mtt_workflow Seed_Cells 1. Seed Ovarian Cancer Cells Drug_Treatment 2. Treat with Cisplatin Seed_Cells->Drug_Treatment MTT_Addition 3. Add MTT Reagent Drug_Treatment->MTT_Addition Incubation 4. Incubate (2-4h) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Incubation->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat ovarian cancer cells with the test compound at a relevant concentration (e.g., IC50) for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Conclusion

Validating Off-Target Effects of Acutumidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Acutumidine is an alkaloid compound for which there is a notable lack of publicly available scientific literature detailing its primary molecular target and off-target effects. Extensive searches of scientific databases and chemical registries have yielded basic chemical information but no substantive data on its biological activity, mechanism of action, or validated off-target interactions. Therefore, a direct comparison guide for this compound's off-target effects cannot be constructed at this time.

In contrast, significant research has been conducted on Sinomenine , a structurally related alkaloid derived from the same plant genus, Sinomenium. The available data for Sinomenine can serve as an illustrative example of how the off-target effects of a natural product can be characterized and validated. This guide will, therefore, focus on Sinomenine to provide researchers with a framework for understanding and evaluating the off-target profiles of similar compounds.

Comparative Analysis: Sinomenine as a Case Study

Sinomenine has been demonstrated to be a multi-target agent with a range of anti-inflammatory, immunosuppressive, and anti-tumor activities.[1][2] Its therapeutic effects are attributed to its interaction with multiple cellular targets and signaling pathways.

Identified Primary and Off-Targets of Sinomenine

Recent studies have identified Guanylate-binding protein 5 (GBP5) as a direct binding target of Sinomenine.[3] Beyond this, Sinomenine is known to modulate several key signaling pathways, indicating a broader range of direct or indirect off-target effects.

Target/PathwayRoleEffect of SinomenineReference(s)
GBP5 Inflammasome activationDirect binding and inhibition[3]
NF-κB Pathway Inflammation, immunityInhibition[2][4][5]
MAPK Pathway Cell proliferation, differentiation, apoptosisModulation[2][4]
NLRP3 Inflammasome Inflammatory responseSuppression[3]
PI3K/Akt/mTOR Pathway Cell growth, survivalModulation[2]
Dopamine Receptor D2 (DRD2) NeurotransmissionEnhancement of nuclear translocation of αB-crystallin[5][6]
GABA-A Receptors NeurotransmissionModulation[6]
NMDA Receptors NeurotransmissionSuppression of Ca2+ influx[5][6]

Experimental Protocols for Validating Off-Target Effects

A comprehensive assessment of off-target effects requires a multi-pronged approach, combining computational predictions with in vitro and in vivo experimental validation.

Kinase Profiling

Objective: To identify off-target kinase interactions.

Methodology:

  • Technology: Typically performed using radiometric assays (e.g., KinaseProfiler™) or binding assays (e.g., KINOMEscan™).

  • Procedure:

    • A library of purified, active kinases is assembled.

    • The test compound (e.g., Sinomenine) is incubated with each kinase in the presence of a substrate and ATP (for activity assays) or a labeled ligand (for binding assays).

    • The inhibitory activity or binding affinity of the compound against each kinase is quantified.

    • Results are often expressed as percent inhibition at a fixed concentration or as IC50/Kd values for more potent interactions.

Proteomic Approaches (e.g., Thermal Proteome Profiling, Chemical Proteomics)

Objective: To identify direct protein targets in a cellular context.

Methodology:

  • Technology: Liquid chromatography-mass spectrometry (LC-MS/MS).

  • Procedure (Thermal Proteome Profiling):

    • Intact cells or cell lysates are treated with the test compound or a vehicle control.

    • The samples are subjected to a temperature gradient.

    • At each temperature, aggregated proteins are separated from soluble proteins.

    • The abundance of soluble proteins at each temperature is quantified by LC-MS/MS.

    • A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.

Cell-Based Phenotypic and Pathway Analysis

Objective: To confirm the functional consequences of off-target interactions in a biological system.

Methodology:

  • Reporter Gene Assays: To measure the activity of specific signaling pathways (e.g., NF-κB, AP-1). Cells are transfected with a reporter construct containing a response element for the pathway of interest upstream of a reporter gene (e.g., luciferase, GFP). Changes in reporter gene expression upon compound treatment indicate modulation of the pathway.

  • Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins within a pathway.

  • Cytokine Profiling: To measure the effect of the compound on the production and secretion of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using techniques like ELISA or multiplex bead arrays.

  • Cell Viability and Apoptosis Assays: To assess the cytotoxic effects of the compound and determine if it induces programmed cell death.

Signaling Pathways and Experimental Workflows

Sinomenine's Impact on the NLRP3 Inflammasome Pathway

The following diagram illustrates the signaling cascade of the NLRP3 inflammasome and the inhibitory effect of Sinomenine through its direct interaction with GBP5.

NLRP3_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Sinomenine Sinomenine Intervention cluster_Pathway NLRP3 Inflammasome Activation LPS LPS GBP5 GBP5 LPS->GBP5 Induces Sinomenine Sinomenine Sinomenine->GBP5 Binds & Inhibits NLRP3 NLRP3 GBP5->NLRP3 Activates ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves IL1b IL-1β ProIL1b->IL1b Mature Inflammatory\nResponse Inflammatory Response IL1b->Inflammatory\nResponse

Caption: Sinomenine directly binds to and inhibits GBP5, a key upstream regulator of the NLRP3 inflammasome, thereby suppressing the activation of Caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.

General Experimental Workflow for Off-Target Validation

The following diagram outlines a typical workflow for identifying and validating the off-target effects of a small molecule.

Off_Target_Workflow Start Start: Small Molecule of Interest InSilico In Silico Prediction (e.g., Target Prediction, Docking) Start->InSilico HTS High-Throughput Screening (e.g., Kinase Profiling, Phenotypic Screens) Start->HTS HitValidation Hit Validation & Prioritization InSilico->HitValidation HTS->HitValidation Proteomics Target Identification (e.g., Thermal Proteome Profiling, Chemical Proteomics) Proteomics->HitValidation CellularAssays Cell-Based Pathway Analysis (e.g., Reporter Assays, Western Blot) HitValidation->CellularAssays FunctionalAssays Functional Cellular Assays (e.g., Cytokine Release, Apoptosis) CellularAssays->FunctionalAssays InVivo In Vivo Model Validation (e.g., Animal Models of Disease) FunctionalAssays->InVivo End End: Characterized Off-Target Profile InVivo->End

Caption: A logical workflow for the comprehensive validation of small molecule off-target effects, progressing from initial screening to in vivo validation.

References

Acutumidine and Other Natural Compounds: A Comparative Guide to Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for novel therapeutic agents for neurodegenerative diseases, natural compounds have emerged as a promising frontier. This guide provides a detailed comparison of the neuroprotective properties of acutumidine, an alkaloid derived from the plant Sinomenium acutum, with other well-researched natural compounds: curcumin, resveratrol, and epigallocatechin-3-gallate (EGCG). This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed experimental protocols.

While direct experimental data on the neuroprotective effects of this compound are limited, its structural relationship to other alkaloids from Sinomenium acutum, such as sinomenine, provides a basis for inferring its potential mechanisms. Sinomenine has demonstrated neuroprotective effects through anti-inflammatory and antioxidant pathways, which will be considered in this comparison.[1][2][3][4]

Quantitative Comparison of Neuroprotective Effects

The following tables summarize key quantitative data from in vitro and in vivo studies on the neuroprotective effects of these natural compounds. It is important to note the variability in experimental models, concentrations, and endpoints, which should be considered when comparing the data.

Table 1: In Vitro Neuroprotective Effects

CompoundCell ModelInsultConcentrationOutcome MeasureResultReference
Sinomenine PC12 cellsOxidative StressNot SpecifiedIncreased resistance to oxidative stressNrf2 signaling pathway activation[2]
Curcumin HT22 neuronal cellsGlutamate5, 10, 20 µMIncreased HO1 expression, reduced cytotoxicityConcentration-dependent neuroprotection[5]
Resveratrol Primary neuronal culturesOxidative Stress5-100 µMIncreased heme oxygenase 1 (HO1) expressionNeuroprotection via Nrf2/ARE signaling[5]
EGCG Primary human neuronsLipopolysaccharide (LPS)0.1 µMReduced neurotoxicityInhibition of ROS production[6]

Table 2: In Vivo Neuroprotective Effects

CompoundAnimal ModelDisease ModelDosageOutcome MeasureResultReference
Sinomenine MiceExperimental Autoimmune Encephalomyelitis (EAE)Not SpecifiedReduced demyelination and axonal damageAmeliorated disease severity[2]
Curcumin APP/PS1 transgenic miceAlzheimer's DiseaseOral administrationReduced hippocampal Aβ plaque depositionImproved spatial memory[7]
Resveratrol RatsTransient bilateral common carotid artery occlusion10-100 mg/kgProtection of CA1 hippocampal neuronsSIRT1 activation[5]
EGCG MicePreformed fibril-induced Parkinson's DiseasePretreatmentAmeliorated motor impairments and dopaminergic neuron degenerationReduced anxiety-like behavior[8]

Mechanistic Insights: Signaling Pathways in Neuroprotection

The neuroprotective effects of these natural compounds are mediated by their interaction with various intracellular signaling pathways. Below are diagrams illustrating the key pathways involved.

This compound (Inferred from Sinomenine)

The proposed neuroprotective mechanism for alkaloids from Sinomenium acutum, like sinomenine, involves the activation of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

G This compound This compound (inferred) Nrf2 Nrf2 Activation This compound->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Inferred neuroprotective pathway of this compound via Nrf2.

Curcumin

Curcumin exerts its neuroprotective effects through multiple pathways, including the activation of PI3K/Akt and the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[7][9]

Curcumin Curcumin PI3K_Akt PI3K/Akt Pathway Curcumin->PI3K_Akt CREB CREB PI3K_Akt->CREB BDNF BDNF Expression CREB->BDNF Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival

Caption: Curcumin's neuroprotective signaling cascade.

Resveratrol

Resveratrol's neuroprotective mechanisms include the activation of Sirtuin 1 (SIRT1) and the modulation of the Nrf2 pathway, leading to reduced oxidative stress and inflammation.[5][10][11]

Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 Nrf2_ARE Nrf2/ARE Pathway Resveratrol->Nrf2_ARE Anti_inflammatory Anti-inflammatory Effects SIRT1->Anti_inflammatory Antioxidant Antioxidant Defenses Nrf2_ARE->Antioxidant Neuroprotection Neuroprotection Anti_inflammatory->Neuroprotection Antioxidant->Neuroprotection

Caption: Resveratrol's dual neuroprotective pathways.

Epigallocatechin-3-gallate (EGCG)

EGCG, a major polyphenol in green tea, confers neuroprotection by suppressing neuroinflammation and activating endogenous antioxidant systems through the Nrf2 pathway.

EGCG EGCG Inhibit_Inflammation Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β) EGCG->Inhibit_Inflammation Nrf2_Activation Nrf2 Activation EGCG->Nrf2_Activation Neuroprotection Neuroprotection Inhibit_Inflammation->Neuroprotection ARE Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Neuroprotection

Caption: EGCG's anti-inflammatory and antioxidant mechanisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess neuroprotection.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_protocol MTT Assay Protocol Plate_Cells 1. Plate neuronal cells in a 96-well plate Treat_Cells 2. Treat cells with the natural compound Plate_Cells->Treat_Cells Induce_Toxicity 3. Induce neurotoxicity (e.g., with glutamate or H2O2) Treat_Cells->Induce_Toxicity Add_MTT 4. Add MTT solution and incubate Induce_Toxicity->Add_MTT Add_Solubilizer 5. Add solubilizing agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Absorbance 6. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

References

Acutumidine vs. Doxorubicin: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison between the natural alkaloid Acutumidine and the widely-used chemotherapeutic agent doxorubicin is currently hampered by a significant lack of publicly available experimental data on the anticancer properties of this compound. While doxorubicin has been extensively studied and its mechanisms of action are well-documented, this compound remains a compound with limited characterization in the context of cancer therapy. This guide provides a detailed overview of doxorubicin's performance, supported by experimental data, and outlines the necessary experimental framework for a future comparative evaluation with this compound.

Doxorubicin: An Established Anthracycline Antibiotic

Doxorubicin is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, bladder, and lung cancers, as well as leukemia and lymphoma.[1][2] Its primary mechanism of action involves the intercalation into DNA, which disrupts topoisomerase II-mediated DNA repair and leads to the inhibition of DNA replication and transcription.[1][2][3] Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects by damaging cellular components like membranes, DNA, and proteins.[4][5]

Quantitative Performance Data of Doxorubicin

The cytotoxic efficacy of doxorubicin varies across different cancer cell lines and is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for doxorubicin in various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
LNCaPProstate Cancer140[6]
PNT1ANon-tumor Prostate170.5[6]
22Rv1Prostate Cancer234.0[6]
BT-20Triple-Negative Breast Cancer320[7]
Doxorubicin's Impact on Cell Cycle and Apoptosis

Doxorubicin is known to induce cell cycle arrest, primarily at the G2/M phase, in many cancer cell types.[8][9][10] This arrest prevents cells from proceeding through mitosis, ultimately leading to apoptosis. The induction of apoptosis by doxorubicin is a key component of its anticancer activity and can be triggered through various signaling pathways.[11][12][13]

Cell LineEffect on Cell CycleApoptosis InductionReference
T47D (p53 mutant)G2/M arrestIncreased with naringenin/hesperidin[9]
MCF-7 (p53 wild-type)Decreased G2/M arrest with naringenin/hesperidin-[9]
Hct-116G2 arrest (bolus treatment)Dose-dependent increase[14]
Ba/F3 and EL4-Significant induction[15]

This compound: An Uncharacterized Alkaloid

This compound is a naturally occurring alkaloid.[16] Despite its isolation and structural characterization, there is a notable absence of published research detailing its cytotoxic, apoptotic, or cell cycle-modifying effects on cancer cells. To conduct a meaningful comparison with doxorubicin, a series of fundamental experiments would be required.

Proposed Experimental Framework for this compound Evaluation

To enable a head-to-head comparison with doxorubicin, the following experimental protocols should be employed to characterize the anticancer properties of this compound.

Cytotoxicity Assessment (MTT or SRB Assay)

Objective: To determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

  • Cell Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance to quantify cell protein.

  • Data Analysis: Plot cell viability against drug concentration and calculate the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

  • Cell Fixation: Harvest and fix the cells in cold ethanol.

  • Staining: Stain the cells with a DNA-binding dye such as propidium iodide (PI), which also contains RNase to remove RNA.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration.

  • Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the known signaling pathway for doxorubicin-induced apoptosis and a typical experimental workflow for evaluating a novel anticancer compound.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Mitochondria Mitochondria Bax_Upregulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Doxorubicin-induced apoptosis signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (IC50) Compound->Cytotoxicity Cell_Cycle Cell Cycle Analysis Cytotoxicity->Cell_Cycle Apoptosis Apoptosis Assay Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies Apoptosis->Mechanism Animal_Model Xenograft Mouse Model Mechanism->Animal_Model Efficacy Tumor Growth Inhibition Animal_Model->Efficacy Toxicity Toxicity Assessment Animal_Model->Toxicity

References

Acutumidine: A Potent Inhibitor of Tumor Angiogenesis Targeting Integrin αvβ3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acutumidine's (also referred to as Accutin) role in inhibiting tumor angiogenesis, benchmarked against established anti-angiogenic agents, Bevacizumab and Sunitinib. This document summarizes the available experimental data, details the underlying signaling pathways, and provides standardized protocols for key angiogenesis assays.

Comparative Analysis of Anti-Angiogenic Activity

For comparison, this guide includes quantitative data for two widely used anti-angiogenic drugs: Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Table 1: Comparison of In Vitro and In Vivo Anti-Angiogenic Activity

CompoundAssayTarget/Cell TypeKey FindingsReference
This compound (Accutin) HUVEC AdhesionIntegrin αvβ3 on Human Umbilical Vein Endothelial CellsDose-dependent inhibition of HUVEC adhesion to fibrinogen, fibronectin, and vitronectin.[1]
HUVEC Tube FormationHuman Umbilical Vein Endothelial CellsDose-dependent inhibition of capillary-like tube formation on Matrigel.[1]
Chick Chorioallantoic Membrane (CAM) AssayIn vivo angiogenesisEffective anti-angiogenic effect demonstrated.[1]
Bevacizumab HUVEC Tube FormationVEGF-ADose-dependent inhibition of VEGF-induced tube formation.[2]
HUVEC MigrationVEGF-ATime- and dose-dependent inhibition of VEGF-induced migration.[2]
Chick Chorioallantoic Membrane (CAM) AssayVEGF-ASignificant reduction in tumor-induced angiogenesis.[3]
Sunitinib HUVEC ProliferationVEGFR2, PDGFRβ, c-KitIC50 of 40 nM for inhibition of VEGF-induced proliferation.[4]
HUVEC SproutingVEGFR2, PDGFRβ, c-KitIC50 of 0.12 µM for inhibition of VEGF-A induced sprouting.[4]
Chick Chorioallantoic Membrane (CAM) AssayVEGFR, PDGFREffective inhibition of vascular development at 5.3 µg/mL.[5]

Note: Direct comparison of potency should be made with caution as the experimental conditions may vary between studies.

Signaling Pathway of this compound in Angiogenesis Inhibition

This compound exerts its anti-angiogenic effects primarily by antagonizing integrin αvβ3 and inducing apoptosis in activated endothelial cells.[1] Integrin αvβ3 is a key cell adhesion molecule that is highly expressed on proliferating endothelial cells during angiogenesis and plays a crucial role in their survival, migration, and differentiation.

By binding to integrin αvβ3, this compound blocks the interaction of endothelial cells with the extracellular matrix (ECM), thereby disrupting downstream signaling pathways essential for angiogenesis. This antagonism also triggers an apoptotic cascade, leading to the death of newly forming blood vessel cells.

Acutumidine_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Endothelial Cell ECM Vitronectin, Fibrinogen, etc. Integrin Integrin αvβ3 ECM->Integrin Binds FAK FAK Integrin->FAK Activates Caspase Caspase Cascade Integrin->Caspase Activates PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Promotes Apoptosis Apoptosis Caspase->Apoptosis This compound This compound This compound->Integrin Blocks

Caption: this compound's mechanism of action in inhibiting tumor angiogenesis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Human Umbilical Vein Endothelial Cell (HUVEC) Adhesion Assay

This assay quantifies the ability of endothelial cells to adhere to extracellular matrix proteins, a critical step in angiogenesis.

Materials:

  • 96-well tissue culture plates

  • Extracellular matrix proteins (e.g., fibronectin, vitronectin, fibrinogen)

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Test compounds (this compound and comparators)

  • Calcein AM (or other fluorescent dye for cell labeling)

  • Phosphate-buffered saline (PBS)

  • Plate reader with fluorescence capabilities

Protocol:

  • Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C.

  • Wash the coated wells three times with sterile PBS to remove any unbound protein.

  • Culture HUVECs to 80-90% confluency.

  • Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium.

  • Label the HUVECs with Calcein AM according to the manufacturer's instructions.

  • Pre-incubate the fluorescently labeled HUVECs with various concentrations of the test compounds (e.g., this compound, Bevacizumab, Sunitinib) for 30 minutes at 37°C.

  • Seed the pre-incubated HUVECs onto the ECM-coated wells at a density of 5 x 10^4 cells/well.

  • Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

  • Gently wash the wells twice with PBS to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Calculate the percentage of adhesion relative to the untreated control.

Endothelial Cell Tube Formation Assay

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, mimicking the morphogenetic stage of angiogenesis.

Materials:

  • Growth factor-reduced Matrigel (or similar basement membrane extract)

  • 24- or 96-well tissue culture plates

  • HUVECs

  • Cell culture medium

  • Test compounds

  • Calcein AM

  • Inverted microscope with a camera

Protocol:

  • Thaw the Matrigel on ice overnight at 4°C.

  • Pipette 50-100 µL of cold Matrigel into each well of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in a small volume of serum-reduced medium containing the test compounds at various concentrations.

  • Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate at 37°C for 4-18 hours.

  • After incubation, label the cells with Calcein AM for 30 minutes.

  • Visualize and capture images of the tube-like structures using an inverted fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- and anti-angiogenic compounds.

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with rotation

  • Sterile forceps and scissors

  • Thermostable plastic rings or filter paper discs

  • Test compounds

  • Stereomicroscope with a camera

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • On day 3, create a small window in the eggshell over the air sac to expose the CAM.

  • On day 8-10, place a sterile plastic ring or a filter paper disc soaked with the test compound (e.g., this compound, Bevacizumab, Sunitinib) onto the CAM. A vehicle control (e.g., PBS) should also be included.

  • Seal the window with sterile tape and return the eggs to a stationary incubator.

  • After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.

  • Capture images of the blood vessels within and around the ring/disc.

  • Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the total blood vessel length and density using image analysis software.

  • The anti-angiogenic effect is determined by the reduction in vascularization in the treated group compared to the control group.

References

Acutumidine: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acutumidine, a bioactive alkaloid isolated from plants of the Menispermaceae family, notably Sinomenium acutum, has garnered interest within the scientific community for its potential therapeutic applications. While extensive research has been conducted on various alkaloids from this family, specific quantitative data on the in vivo and in vitro efficacy of this compound remains limited in publicly available literature. This guide aims to provide a comparative framework for evaluating the potential of this compound by summarizing the typical experimental data and methodologies used for similar compounds and outlining the key signaling pathways that are likely involved in its mechanism of action.

Data Presentation: A Framework for Efficacy Evaluation

Due to the current scarcity of specific data for this compound, the following tables present a generalized structure for comparing the in vitro and in vivo efficacy of natural compounds, based on data typically reported for related alkaloids with anticancer and anti-inflammatory properties.

Table 1: Comparative In Vitro Cytotoxicity of this compound and Related Alkaloids

CompoundCell LineAssay TypeIC50 (µM)Citation
This compound Data not availablee.g., MTT, XTTN/AN/A
SinomenineHuman Lung (A549)MTT50.0[1]
Human Breast (MCF-7)MTT35.0[1]
TetrandrineHuman Leukemia (HL-60)MTT4.2[2]
Human Colon (HT-29)MTT8.5[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative In Vivo Antitumor Efficacy of this compound and Related Alkaloids

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Citation
This compound Data not availablee.g., XenograftN/AN/AN/A
SinomenineNude miceColon Cancer Xenograft50 mg/kg/day (i.p.)45[3]
TetrandrineBalb/c miceLewis Lung Carcinoma25 mg/kg/day (i.p.)60[4]

i.p.: Intraperitoneal injection.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the efficacy of natural compounds like this compound.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume or weight in the treated group to the control group.

  • Toxicity Assessment: The body weight and general health of the mice are monitored to assess the toxicity of the compound.

Signaling Pathways and Experimental Workflows

The biological activities of many alkaloids from the Menispermaceae family are attributed to their modulation of key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and apoptosis pathways.

Experimental Workflow for Efficacy Assessment

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cell Line Culture (e.g., A549, MCF-7) cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis nf_kb NF-κB Activity Assay (e.g., Luciferase Reporter) cell_culture->nf_kb data_analysis Data Analysis & Comparison cytotoxicity->data_analysis apoptosis->data_analysis nf_kb->data_analysis animal_model Animal Model (e.g., Nude Mice) xenograft Tumor Xenograft animal_model->xenograft treatment Compound Administration xenograft->treatment evaluation Efficacy & Toxicity Evaluation treatment->evaluation evaluation->data_analysis

Caption: Generalized experimental workflow for evaluating the efficacy of a novel compound.

This compound's Potential Mechanism of Action: NF-κB and Apoptosis Signaling

While direct evidence for this compound is pending, related alkaloids often exert their effects by inhibiting the NF-κB pathway, a key regulator of inflammation and cell survival, and by inducing apoptosis (programmed cell death) in cancer cells.

signaling_pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Pathway stimuli Inflammatory Stimuli (e.g., TNF-α) ikb IκBα stimuli->ikb Inhibition of IκBα Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory & Anti-apoptotic Genes nucleus->gene Transcription bax Bax mito Mitochondria bax->mito bcl2 Bcl-2 bcl2->mito cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis_out Apoptosis caspase3->apoptosis_out This compound This compound This compound->ikb Potential Inhibition This compound->bax Potential Activation This compound->bcl2 Potential Inhibition

References

No Publicly Available Data on Differential Gene Expression Analysis Following Acutumidine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific databases and literature, no studies detailing differential gene expression analysis following treatment with Acutumidine were identified. Therefore, a comparative guide with experimental data on this specific topic cannot be provided at this time.

Researchers, scientists, and drug development professionals interested in the effects of this compound on gene expression will find a lack of public data to inform their work. Extensive searches were conducted to locate studies employing techniques such as RNA sequencing (RNA-seq) or microarray analysis to profile global gene expression changes induced by this compound. These inquiries, using keywords such as "this compound," "differential gene expression," "RNA-seq," "microarray," "mechanism of action," and "signaling pathways," did not yield any relevant experimental results.

This absence of information prevents the creation of a detailed comparison guide that would include quantitative data on gene expression changes, comprehensive experimental protocols, and visualizations of affected signaling pathways.

Future Research Directions

The lack of data highlights a significant gap in the understanding of this compound's molecular mechanism of action. Future research efforts could focus on the following areas to elucidate its effects on gene expression:

  • Global Transcriptomic Profiling: Performing RNA-seq or microarray analysis on relevant cell lines or model organisms treated with this compound compared to a vehicle control. This would provide a foundational dataset of up- and down-regulated genes.

  • Dose-Response and Time-Course Studies: Investigating how gene expression profiles change with varying concentrations of this compound and over different treatment durations.

  • Comparative Analysis: Comparing the gene expression signature of this compound with those of other known compounds to identify potential similarities in their mechanisms of action.

  • Pathway Analysis: Utilizing bioinformatic tools to analyze the differentially expressed genes and identify the key signaling pathways and biological processes modulated by this compound.

Below is a generalized workflow that researchers could employ for such an investigation.

G cluster_0 Experimental Phase cluster_1 Sequencing & Data Generation cluster_2 Bioinformatic Analysis cell_culture Cell Culture treatment This compound Treatment cell_culture->treatment control Vehicle Control cell_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing RNA Sequencing (RNA-seq) library_prep->sequencing raw_data Raw Sequencing Data (FASTQ) sequencing->raw_data qc Quality Control raw_data->qc alignment Read Alignment qc->alignment quantification Gene Quantification alignment->quantification dge Differential Gene Expression Analysis quantification->dge pathway Pathway & Functional Enrichment Analysis dge->pathway interpretation Biological Interpretation pathway->interpretation Results

Caption: A generalized workflow for differential gene expression analysis.

As new research on this compound becomes available, this topic can be revisited to provide the in-depth comparative analysis originally requested.

Comparative Proteomic Analysis of Acutumidine and an Alternative Compound in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acutumidine is an alkaloid compound with potential anti-cancer properties.[1] While its precise mechanism of action is still under investigation, preliminary studies suggest that like many anti-cancer agents, it may induce apoptosis and cell cycle arrest in tumor cells.[2][3] This guide provides a comparative proteomic analysis of cells treated with this compound versus a hypothetical alternative anti-cancer agent, "Compound X." The aim is to illustrate how quantitative proteomics can elucidate the distinct molecular mechanisms of different therapeutic compounds. The data presented here is based on a hypothetical study designed to highlight common proteomic workflows and data interpretation in cancer drug discovery.

Quantitative Proteomic Data

The following tables summarize the hypothetical quantitative proteomic data from cancer cells treated with either this compound or Compound X. The data reveals distinct sets of differentially expressed proteins, suggesting different mechanisms of action.

Table 1: Differentially Expressed Proteins in Cells Treated with this compound (24-hour treatment)

Protein NameGene SymbolFold Change vs. Controlp-valuePutative Function
Bcl-2-associated X proteinBAX+2.5<0.01Apoptosis regulation
Cytochrome cCYCS+2.1<0.01Apoptosis, electron transport
Caspase-9CASP9+1.8<0.02Apoptosis initiation
Caspase-3CASP3+2.3<0.01Apoptosis execution
p53TP53+1.9<0.01Tumor suppressor, cell cycle arrest
Cyclin-dependent kinase inhibitor 1CDKN1A (p21)+2.8<0.005Cell cycle arrest
Cyclin B1CCNB1-2.2<0.01G2/M transition
Proliferating cell nuclear antigenPCNA-1.7<0.03DNA replication and repair

Table 2: Differentially Expressed Proteins in Cells Treated with Compound X (24-hour treatment)

Protein NameGene SymbolFold Change vs. Controlp-valuePutative Function
Tumor necrosis factor receptor 1TNFRSF1A+3.1<0.001Death receptor signaling
FAS-associated death domainFADD+2.7<0.005Apoptotic signal transduction
Caspase-8CASP8+2.9<0.005Apoptosis initiation
Caspase-3CASP3+2.4<0.01Apoptosis execution
Receptor-interacting protein kinase 1RIPK1+1.5<0.04Apoptosis and necroptosis
IκBαNFKBIA-2.0<0.02NF-κB pathway inhibitor
NF-κB p65 subunitRELA-1.8 (nuclear fraction)<0.03Pro-survival signaling
c-FLIPCFLAR-2.5<0.01Apoptosis inhibitor

Experimental Protocols

A detailed methodology for the key experiments is provided below.

Cell Culture and Treatment

Human hepatoma (Huh-7) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells were seeded at a density of 1x10^6 cells per 100 mm dish and allowed to attach overnight. The following day, cells were treated with either 10 µM this compound, 10 µM Compound X, or a vehicle control (0.1% DMSO) for 24 hours.

Protein Extraction and Digestion

After treatment, cells were washed twice with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets were lysed in a buffer containing 8 M urea, 50 mM Tris-HCl (pH 8.0), 1 mM dithiothreitol (DTT), and a protease inhibitor cocktail. The lysates were sonicated and centrifuged to remove cellular debris. Protein concentration was determined using a Bradford assay. For each sample, 100 µg of protein was reduced with 10 mM DTT and alkylated with 55 mM iodoacetamide. The proteins were then digested overnight at 37°C with sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The resulting peptide mixtures were desalted using C18 spin columns and analyzed by nano-LC-MS/MS on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled to an EASY-nLC 1200 system (Thermo Fisher Scientific). Peptides were separated on a 75 µm x 50 cm C18 column with a linear gradient of 5-35% acetonitrile in 0.1% formic acid over 120 minutes. The mass spectrometer was operated in a data-dependent acquisition (DDA) mode, with a full scan MS from m/z 350-1800 followed by MS/MS scans of the 15 most intense ions.

Data Analysis

The raw MS data were processed using MaxQuant software (version 1.6.17.0) and searched against the human UniProt database. Label-free quantification (LFQ) was performed, and statistical analysis was carried out using Perseus software. Proteins with a fold change of >1.5 or <-1.5 and a p-value <0.05 were considered significantly differentially expressed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways for this compound and Compound X, as well as the general experimental workflow.

Acutumidine_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound p53 p53 activation This compound->p53 Bax Bax upregulation p53->Bax p21 p21 upregulation p53->p21 Mito Mitochondrial Outer Membrane Bax->Mito CytoC_release Cytochrome c release Casp9 Caspase-9 activation CytoC_release->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CDK_CyclinB CDK1/Cyclin B inhibition p21->CDK_CyclinB G2M_Arrest G2/M Arrest CDK_CyclinB->G2M_Arrest Mito->CytoC_release

Caption: Proposed intrinsic apoptosis and cell cycle arrest pathway induced by this compound.

CompoundX_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CompoundX Compound X TNFR TNFR1 CompoundX->TNFR NFkB_inhibition NF-κB pathway inhibition CompoundX->NFkB_inhibition FADD FADD recruitment TNFR->FADD Casp8 Caspase-8 activation FADD->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB_inhibition->Apoptosis

Caption: Proposed extrinsic apoptosis pathway induced by Compound X.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Cell Culture & Treatment (this compound, Compound X, Control) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Digestion Tryptic Digestion Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Processing Data Processing (MaxQuant) LC_MSMS->Data_Processing Statistical_Analysis Statistical Analysis (Perseus) Data_Processing->Statistical_Analysis Protein_ID_Quant Protein Identification & Quantification Statistical_Analysis->Protein_ID_Quant Pathway_Analysis Pathway Analysis Protein_ID_Quant->Pathway_Analysis Target_Validation Target Validation Pathway_Analysis->Target_Validation

Caption: General workflow for quantitative proteomic analysis.

Conclusion

This guide illustrates a comparative proteomic approach to characterizing the mechanisms of action of two distinct anti-cancer compounds. The hypothetical data suggests that this compound induces apoptosis via the intrinsic, p53-mediated mitochondrial pathway and causes G2/M cell cycle arrest. In contrast, Compound X appears to trigger apoptosis through the extrinsic, death receptor-mediated pathway. Such proteomic profiling is invaluable for understanding drug mechanisms, identifying biomarkers for drug efficacy, and discovering potential off-target effects. The detailed protocols and workflows provided herein serve as a template for designing and executing similar studies in a drug development setting.

References

Acutumidine's Molecular Target and Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Acutumidine, a hasubanan alkaloid, has been a subject of interest for its potential biological activities. However, the direct molecular target and its binding affinity have remained subjects of ongoing research. This guide provides a comparative analysis of the binding affinity of a closely related compound, Sinomenine, to its identified molecular target, Guanylate-binding protein 5 (GBP5), offering a valuable reference point for researchers in drug discovery and development.

Due to the limited publicly available data on the direct molecular target and binding affinity of this compound, this guide focuses on Sinomenine, an alkaloid structurally related to this compound and isolated from the same plant, Sinomenium acutum. Recent studies have successfully identified a direct binding partner for Sinomenine, providing crucial insights into its mechanism of action.

Comparative Binding Affinity

Currently, there is a lack of published data on direct small molecule inhibitors of GBP5 other than Sinomenine. Therefore, a direct comparison of binding affinities is not feasible at this time. The following table summarizes the known binding affinity of Sinomenine for its molecular target.

CompoundMolecular TargetBinding Affinity (Kd)
SinomenineGuanylate-binding protein 5 (GBP5)3.486 µM[1][2]

Experimental Protocol: Determination of Binding Affinity

The binding affinity of Sinomenine to GBP5 was determined using a label-free, real-time analysis method.

Method: Biolayer Interferometry (BLI)

Instrument: ForteBio Octet RED96 System[3]

Protocol:

  • Protein Immobilization: Recombinant human GBP5 (hGBP5) protein was expressed and purified. The purified hGBP5 was then immobilized onto the surface of the biosensor tips.

  • Baseline Establishment: The biosensor tips with the immobilized hGBP5 were dipped into a buffer solution to establish a stable baseline signal.

  • Association: The biosensor tips were then moved into wells containing varying concentrations of Sinomenine. The binding of Sinomenine to the immobilized GBP5 results in a change in the interference pattern of light, which is measured in real-time to monitor the association phase.

  • Dissociation: Following the association phase, the biosensor tips were moved back into the buffer-only wells. The dissociation of Sinomenine from GBP5 was then monitored as a decrease in the signal.

  • Data Analysis: The association and dissociation curves were analyzed using the Octet BLI Analysis software to calculate the kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). The Kd value represents the concentration of Sinomenine at which half of the GBP5 binding sites are occupied at equilibrium.[4][5][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving GBP5 and the general workflow for determining protein-ligand binding affinity using biolayer interferometry.

GBP5_NLRP3_Pathway cluster_activation Inflammasome Activation cluster_gbp5 GBP5 Regulation cluster_cytokines Inflammatory Cytokines PAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-caspase-1 ASC->Pro_Casp1 recruits & activates Casp1 Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves GBP5 GBP5 GBP5->NLRP3 promotes assembly Sinomenine Sinomenine Sinomenine->GBP5 inhibits IL1b IL-1β Pro_IL1b->IL1b IL18 IL-18 Pro_IL18->IL18

Caption: GBP5-NLRP3 Inflammasome Signaling Pathway.

BLI_Workflow Start Start Immobilization 1. Ligand Immobilization (e.g., GBP5 on biosensor) Start->Immobilization Baseline1 2. Baseline Establishment (Buffer) Immobilization->Baseline1 Association 3. Association (Ligand + Analyte) Baseline1->Association Dissociation 4. Dissociation (Buffer) Association->Dissociation Analysis 5. Data Analysis (ka, kd, Kd) Dissociation->Analysis End End Analysis->End

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Acutumidine, a member of the hasubanan alkaloid family, and its related compounds are under increasing scrutiny for their potential therapeutic applications. This guide provides a comparative analysis of the safety profiles of this compound and other relevant hasubanan alkaloids, focusing on cytotoxicity, genotoxicity, and the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the advancement of these compounds.

Key Findings

Initial studies indicate that Acutumine, a closely related hasubanan alkaloid, exhibits selective inhibitory effects on T-cell growth. While specific IC50 values for this compound are not yet widely available in the public domain, research on extracts from Menispermum dauricum, a source of these alkaloids, reveals significant cytotoxic activity against various cancer cell lines. Furthermore, synthetic hasubanan alkaloid analogs have demonstrated potent, submicromolar antiproliferative effects.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of hasubanan alkaloids are summarized below. It is important to note that the term "phenolic alkaloids from Menispermum dauricum" likely encompasses a mixture of compounds, including but not limited to hasubanan alkaloids.

Compound/ExtractCell LineIC50 ValueReference
Phenolic alkaloids from Menispermum dauricumBxPC-3 (Pancreatic Cancer)2.37 µg/mL (24h), 1.78 µg/mL (48h), 1.25 µg/mL (72h)[1]
Synthetic Hasubanan AlkaloidsN87 (Gastric Cancer)Submicromolar[2]
AcutumineT-cellsSelective growth inhibition (specific IC50 not reported)[3]

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of alkaloids from Menispermum dauricum have been linked to the induction of apoptosis and cell cycle arrest.

Apoptosis Induction:

Phenolic alkaloids from Menispermum dauricum have been shown to induce apoptosis in gastric cancer cells.[4] The proposed mechanism involves the regulation of key apoptotic proteins:

  • Upregulation of p53 and Bax: These proteins promote apoptosis.

  • Downregulation of Bcl-2: This protein typically inhibits apoptosis.

  • Activation of Caspase-3: A key executioner caspase in the apoptotic cascade.

The following diagram illustrates the proposed apoptotic pathway:

PAMD Phenolic Alkaloids from Menispermum dauricum p53 p53 PAMD->p53 Upregulates Bax Bax PAMD->Bax Upregulates Bcl2 Bcl-2 PAMD->Bcl2 Downregulates p53->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Fig. 1: Proposed Apoptotic Pathway of Phenolic Alkaloids

Cell Cycle Arrest:

Studies on phenolic alkaloids from Menispermum dauricum have demonstrated an arrest of the cell cycle at the G0/G1 phase in pancreatic cancer cells.[1] This cell cycle inhibition is mediated through the Hedgehog signaling pathway. The diagram below outlines this process.

PAMD Phenolic Alkaloids from Menispermum dauricum Hedgehog Hedgehog Signaling Pathway PAMD->Hedgehog Inhibits G0G1 G0/G1 Phase Arrest PAMD->G0G1 Proliferation Cell Proliferation Hedgehog->Proliferation G0G1->Proliferation

Fig. 2: Cell Cycle Arrest Pathway

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, standard methodologies for assessing cytotoxicity and genotoxicity are referenced.

Cytotoxicity Assays:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for MTT Assay:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate and allow cells to attach A->B C Add varying concentrations of test compound B->C D Incubate for a specified period (e.g., 24, 48, 72h) C->D E Add MTT solution to each well D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance at ~570nm G->H I Calculate cell viability and IC50 values H->I

Fig. 3: MTT Assay Workflow

Genotoxicity Assays:

While specific genotoxicity data for this compound and its close analogs are currently limited, standard assays such as the Comet Assay (Single Cell Gel Electrophoresis) and the Micronucleus Test are commonly employed to assess DNA damage.

Logical Flow for Genotoxicity Assessment:

Compound Test Compound (e.g., this compound) InVitro In Vitro Assays Compound->InVitro Comet Comet Assay (DNA Strand Breaks) InVitro->Comet Micronucleus Micronucleus Test (Chromosomal Damage) InVitro->Micronucleus Genotoxic Genotoxic Potential Comet->Genotoxic Positive Result NonGenotoxic No Genotoxic Potential Comet->NonGenotoxic Negative Result Micronucleus->Genotoxic Positive Result Micronucleus->NonGenotoxic Negative Result

Fig. 4: Genotoxicity Assessment Strategy

Conclusion

The available data suggests that this compound and related hasubanan alkaloids possess significant cytotoxic properties, primarily through the induction of apoptosis and cell cycle arrest. The selective action of Acutumine on T-cells warrants further investigation for potential immunomodulatory applications. However, a comprehensive understanding of the safety profile requires more extensive research, particularly in the area of genotoxicity. Future studies should focus on determining the specific IC50 values of this compound across a broader range of cell lines and conducting standardized genotoxicity assays to fully characterize its safety profile for potential therapeutic development.

References

Safety Operating Guide

Mitigating Risk: A Step-by-Step Guide to the Proper Disposal of Acutumidine

Author: BenchChem Technical Support Team. Date: November 2025

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to handle acutumidine with the appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear the following PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: Use a fume hood to avoid inhalation of any dust or aerosols.

Emergency Procedures: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] Contaminated clothing should be removed and washed before reuse.[1][2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[1]

II. This compound Waste Segregation and Collection

Proper segregation of chemical waste is the first step in a compliant disposal process. Never mix incompatible waste streams.

Waste Streams:

  • Solid Waste: Includes contaminated consumables such as gloves, weighing papers, and paper towels.

  • Liquid Waste: Includes unused solutions of this compound or rinsate from cleaning contaminated glassware.

  • Sharps Waste: Includes contaminated needles, syringes, and Pasteur pipettes.

  • Empty Containers: Original containers of this compound.

The following diagram illustrates the workflow for segregating this compound waste:

This compound This compound Waste Generation Solid Solid Waste (Gloves, Paper Towels) This compound->Solid Contaminated Consumables Liquid Liquid Waste (Solutions, Rinsate) This compound->Liquid Unused Solutions & Cleaning Rinsate Sharps Sharps Waste (Needles, Pipettes) This compound->Sharps Contaminated Sharps Containers Empty Containers This compound->Containers Original Packaging

This compound Waste Segregation Workflow

III. Step-by-Step Disposal Procedures

Follow these detailed steps for the collection and temporary storage of this compound waste prior to collection by a certified hazardous waste disposal service.

1. Solid Waste Disposal:

  • Step 1: Obtain a designated hazardous waste container for solid chemical waste. This should be a sturdy, leak-proof container with a secure lid.

  • Step 2: Line the container with a heavy-duty plastic bag.

  • Step 3: Place all solid waste contaminated with this compound directly into the lined container.

  • Step 4: Keep the container closed at all times except when adding waste.

  • Step 5: Once the container is three-quarters full, securely close the liner and the container lid.

  • Step 6: Label the container clearly with a "Hazardous Waste" label, specifying the contents as "this compound Contaminated Solid Waste."

2. Liquid Waste Disposal:

  • Step 1: Use a dedicated, chemically compatible container for liquid hazardous waste. Glass or polyethylene containers are generally suitable.

  • Step 2: Never mix this compound waste with other chemical waste streams.

  • Step 3: Carefully pour liquid waste into the container, avoiding splashes. Use a funnel if necessary.

  • Step 4: Do not fill the container to more than 90% capacity to allow for expansion.

  • Step 5: Securely cap the container after each addition.

  • Step 6: Attach a "Hazardous Waste" label and list all components of the liquid waste, including solvents and their approximate concentrations.

3. Sharps Waste Disposal:

  • Step 1: Use a designated, puncture-proof sharps container.

  • Step 2: Place all contaminated sharps directly into the sharps container immediately after use.

  • Step 3: Do not recap, bend, or break needles.

  • Step 4: Once the sharps container is three-quarters full, securely close and lock the lid.

  • Step 5: Label the container as "Hazardous Chemical Sharps Waste" with a clear indication that it contains this compound.

4. Empty Container Disposal:

  • Step 1: For empty containers of "P-listed" or acutely hazardous chemicals, the container must be triple-rinsed.[3] While this compound's specific classification may vary, it is best practice to treat it as acutely hazardous.

  • Step 2: The first rinse should be with a suitable solvent that can dissolve this compound. This rinsate must be collected and disposed of as hazardous liquid waste.[4]

  • Step 3: The subsequent two rinses can be with water, with the rinsate also collected as hazardous waste.

  • Step 4: After triple-rinsing, deface or remove the original label.[4]

  • Step 5: The rinsed and dried container can then be disposed of in the appropriate glass or plastic recycling stream.

The logical flow for handling empty this compound containers is as follows:

Start Empty this compound Container TripleRinse Triple Rinse Container Start->TripleRinse CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate All rinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel DisposeContainer Dispose of Container in Appropriate Recycling DefaceLabel->DisposeContainer

Empty this compound Container Disposal Logic

IV. Waste Storage and Final Disposal

Storage:

  • All labeled hazardous waste containers must be stored in a designated Satellite Accumulation Area (SAA).[5]

  • The SAA should be a secure, well-ventilated area, away from general laboratory traffic.

  • Ensure incompatible waste types are segregated within the SAA.

  • Regularly inspect the SAA for any leaks or container degradation.[5]

Final Disposal:

  • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • All this compound waste will ultimately be transported to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration, in compliance with all local, state, and federal regulations.[5]

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acutumidine
Reactant of Route 2
Acutumidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.